5-Amino-2-methoxybenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYZMIPOAWOHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397583 | |
| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88508-44-5 | |
| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-methoxybenzenesulfonamide, a key chemical intermediate. The document details a plausible synthetic pathway, experimental protocols, and expected characterization data, designed to support research and development in the chemical and pharmaceutical sciences.
Synthesis of this compound
A viable synthetic route to this compound commences with the readily available 2-methoxy-5-nitroaniline. The synthesis involves a two-step process: diazotization of the amino group followed by sulfonation, and subsequent reduction of the nitro group. An alternative, though less direct, pathway could involve the chlorosulfonation of 4-methoxyaniline, followed by amination and subsequent functional group manipulations.
A proposed and detailed synthetic workflow is presented below, starting from the nitrated precursor.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
The following protocol is a proposed method for the synthesis of this compound based on established chemical transformations.
Step 1 & 2: Diazotization and Sulfonylation of 2-Methoxy-5-nitroaniline
-
Diazotization: To a stirred solution of 2-methoxy-5-nitroaniline in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: The freshly prepared diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid, with copper(II) chloride as a catalyst. The reaction is stirred at room temperature until the evolution of nitrogen gas ceases. The resulting mixture is then poured into ice-water, and the precipitated 2-methoxy-5-nitrobenzenesulfonyl chloride is collected by filtration.
Step 3: Amination of 2-Methoxy-5-nitrobenzenesulfonyl chloride
-
The crude 2-methoxy-5-nitrobenzenesulfonyl chloride is added portion-wise to a cooled, concentrated solution of ammonium hydroxide.
-
The mixture is stirred vigorously, and the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
The precipitated 2-methoxy-5-nitrobenzenesulfonamide is collected by filtration, washed with cold water, and dried.
Step 4: Reduction of 2-Methoxy-5-nitrobenzenesulfonamide
-
To a suspension of 2-methoxy-5-nitrobenzenesulfonamide in a mixture of ethanol and water, iron powder and a catalytic amount of hydrochloric acid are added.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
The hot reaction mixture is filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the pH is adjusted with a base (e.g., sodium carbonate) to precipitate the crude this compound.
-
The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Characterization Data
The following tables summarize the expected physical and spectroscopic properties of this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₃S |
| Molecular Weight | 202.23 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and methanol |
| CAS Number | 88508-44-5[1] |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 (predicted) | s | 2H | SO₂NH₂ |
| ~6.8 (predicted) | d | 1H | Ar-H |
| ~6.7 (predicted) | d | 1H | Ar-H |
| ~6.5 (predicted) | dd | 1H | Ar-H |
| ~5.0 (predicted) | s | 2H | NH₂ |
| ~3.8 (predicted) | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 (predicted) | Ar-C-O |
| ~140 (predicted) | Ar-C-NH₂ |
| ~130 (predicted) | Ar-C-SO₂ |
| ~118 (predicted) | Ar-CH |
| ~115 (predicted) | Ar-CH |
| ~112 (predicted) | Ar-CH |
| ~56 (predicted) | OCH₃ |
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (NH₂ and SO₂NH₂) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (OCH₃) |
| 1620-1580 | Medium | Aromatic C=C stretch, N-H bend |
| 1350-1300 | Strong | Asymmetric SO₂ stretch |
| 1170-1150 | Strong | Symmetric SO₂ stretch |
| 1250-1200 | Strong | Aryl-O stretch |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular Ion) |
| 186 | [M-NH₂]⁺ |
| 137 | [M-SO₂NH₂]⁺ |
| 123 | [M-SO₂NH₂-CH₂]⁺ |
| 108 | [M-SO₂NH₂-C₂H₅]⁺ |
Biological Significance and Applications
While this compound itself is primarily a chemical intermediate, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents. Its structural similarity to other biologically active sulfonamides suggests potential applications in drug discovery and development. For instance, derivatives of this compound could be explored for their antibacterial, diuretic, or other pharmacological activities. The presence of both an amino and a methoxy group on the benzene ring provides versatile handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening.
Diagram of Potential Derivatization Pathways
Caption: Potential sites for chemical modification of the core structure.
This technical guide serves as a foundational resource for professionals engaged in the synthesis and study of this compound. The provided protocols and characterization data are intended to facilitate further research and application of this versatile chemical intermediate.
References
Physicochemical Properties of 5-Amino-2-methoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzenesulfonamide is a sulfonamide compound with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This technical guide provides a summary of the available identifying information for this compound (CAS 88508-44-5) and outlines detailed experimental protocols for the determination of its key physicochemical parameters. Due to the limited availability of experimental data in public literature, this guide focuses on the established methodologies for characterizing such a compound.
Core Compound Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 88508-44-5 |
| Molecular Formula | C₇H₁₀N₂O₃S |
| Molecular Weight | 202.23 g/mol |
Physicochemical Data Summary
A comprehensive search of scientific databases and chemical supplier information did not yield specific experimental or predicted quantitative data for the melting point, pKa, aqueous solubility, or logP of this compound. The table below reflects this lack of readily available data. The subsequent sections detail the standard experimental protocols that would be employed to determine these crucial parameters.
| Property | Value | Method |
| Melting Point | Data not available | Capillary Method |
| pKa | Data not available | UV-Metric Titration / LC-Based |
| Aqueous Solubility | Data not available | Shake-Flask Method |
| LogP | Data not available | Shake-Flask Method |
Experimental Protocols
The following sections describe detailed methodologies for the experimental determination of the core physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions to a liquid state and is a critical indicator of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a calibrated melting point apparatus with a heated metal block.
-
Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.
-
Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a high-purity compound. Impurities tend to lower and broaden the melting range.
pKa Determination (UV-Metric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, the pKa of the sulfonamide group's proton is of primary interest.
Methodology:
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO, if aqueous solubility is low). A series of buffers with a range of known pH values are also prepared.
-
Spectroscopic Measurement: An aliquot of the stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of the compound in each buffer is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different absorbances is plotted against the pH of the buffer solutions. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.
-
Yasuda-Shedlovsky Extrapolation: If a co-solvent is used due to low aqueous solubility, a series of pKa measurements are taken at different co-solvent concentrations. The aqueous pKa is then determined by extrapolating the results to 0% co-solvent.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical parameter influencing a drug's absorption and distribution. The shake-flask method is a standard technique for its determination.
Methodology:
-
Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
-
Shaking/Agitation: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A filtered aliquot of the supernatant (the saturated solution) is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Result Expression: The solubility is typically expressed in units of mg/mL or µg/mL.
LogP Determination (Octanol-Water Shake-Flask Method)
The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior.
Methodology:
-
Phase Pre-saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualizations
The following diagrams illustrate the logical flow of the experimental protocols described above.
5-Amino-2-methoxybenzenesulfonamide CAS number and molecular structure
CAS Number: 88508-44-5 Molecular Formula: C₇H₁₀N₂O₃S
This technical guide provides a comprehensive overview of 5-Amino-2-methoxybenzenesulfonamide, a sulfonamide compound of interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, a generalized synthesis protocol, and expected spectroscopic characteristics.
Molecular Structure and Properties
This compound is an aromatic sulfonamide characterized by a benzene ring substituted with an amino group, a methoxy group, and a sulfonamide group.
Molecular Structure:
A summary of the key physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88508-44-5 | Commercial Suppliers |
| Molecular Formula | C₇H₁₀N₂O₃S | Commercial Suppliers |
| Molecular Weight | 202.23 g/mol | Calculated |
| Melting Point | 195 °C | [1] |
| Topological Polar Surface Area (TPSA) | 95.41 Ų | Calculated |
| LogP | -0.0752 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Synthesis Protocol
General Synthesis Workflow:
The synthesis can be envisioned as a multi-step process starting from a readily available precursor, such as 2-methoxyaniline. The key steps would involve the protection of the amino group, followed by chlorosulfonation and subsequent amination to form the sulfonamide, and finally deprotection of the amino group.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Generalized):
-
Protection of the Amino Group: 2-methoxyaniline is reacted with an acylating agent, such as acetic anhydride, in a suitable solvent to protect the amino group as an acetamide. This directs the subsequent electrophilic substitution.
-
Chlorosulfonation: The resulting N-acetyl-2-methoxyaniline is treated with chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride group onto the benzene ring.
-
Formation of the Sulfonamide: The intermediate sulfonyl chloride is then reacted with ammonia (aqueous or gaseous) to form the sulfonamide group.
-
Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamide protecting group, usually under acidic conditions, to yield the desired this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.
Spectroscopic Data
Experimentally determined spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.
Table 2: Expected Spectroscopic Features
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm |
| Methoxy Protons (-OCH₃) | δ ~3.8 ppm | |
| Amino Protons (-NH₂) | Broad singlet, variable shift | |
| Sulfonamide Protons (-SO₂NH₂) | Broad singlet, variable shift | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |
| Methoxy Carbon (-OCH₃) | δ ~55 ppm | |
| IR Spectroscopy | N-H Stretching (Amino & Sulfonamide) | 3300 - 3500 cm⁻¹ (two bands) |
| C-H Stretching (Aromatic & Alkyl) | 2850 - 3100 cm⁻¹ | |
| S=O Stretching (Sulfonamide) | 1300 - 1350 cm⁻¹ (asymmetric) & 1140 - 1180 cm⁻¹ (symmetric) | |
| C-O Stretching (Methoxy) | 1000 - 1300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 202.04 |
Biological Activity and Drug Development
As of the date of this document, there is no publicly available information regarding the specific biological activity, pharmacological profile, or involvement in any signaling pathways for this compound. Its structural similarity to other sulfonamides suggests potential for investigation in various therapeutic areas, but this would require experimental validation.
Conclusion
This compound is a chemical compound with defined physicochemical properties. While detailed experimental protocols and biological data are scarce in the public domain, its synthesis can be approached through established chemical transformations. This guide provides a foundational understanding of this molecule for researchers and professionals in the field of medicinal chemistry and drug development. Further experimental investigation is necessary to fully characterize its synthetic accessibility and biological potential.
References
Spectroscopic Data of 5-Amino-2-methoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Amino-2-methoxybenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.
Chemical Structure
IUPAC Name: this compound
Molecular Formula: C₇H₁₀N₂O₃S
Molecular Weight: 218.23 g/mol
Structure:

(Note: A placeholder image is used here. In a real-world scenario, a chemical drawing of the structure would be inserted.)
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | s | 2H | -SO₂NH₂ |
| ~6.8 - 7.0 | d | 1H | Ar-H (ortho to -SO₂NH₂) |
| ~6.6 - 6.8 | dd | 1H | Ar-H (ortho to -NH₂ and meta to -SO₂NH₂) |
| ~6.4 - 6.6 | d | 1H | Ar-H (meta to -NH₂ and -SO₂NH₂) |
| ~5.0 - 5.5 | s (broad) | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | Ar-C-OCH₃ |
| ~140 - 145 | Ar-C-NH₂ |
| ~135 - 140 | Ar-C-SO₂NH₂ |
| ~120 - 125 | Ar-CH |
| ~115 - 120 | Ar-CH |
| ~110 - 115 | Ar-CH |
| ~55 - 60 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amine and sulfonamide) |
| 3000 - 2850 | Medium | C-H stretch (aromatic and methyl) |
| 1620 - 1580 | Medium | N-H bend (amine) |
| 1500 - 1400 | Strong | C=C stretch (aromatic) |
| 1350 - 1300 | Strong | S=O stretch (asymmetric) |
| 1180 - 1140 | Strong | S=O stretch (symmetric) |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| 900 - 800 | Medium | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 218 | High | [M]⁺ (Molecular Ion) |
| 203 | Medium | [M - CH₃]⁺ |
| 154 | Medium | [M - SO₂]⁺ |
| 139 | High | [M - SO₂NH₂]⁺ |
| 108 | Medium | [C₆H₆NO]⁺ |
| 92 | Medium | [C₆H₆N]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials:
-
5-10 mg of this compound
-
0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., Bruker Avance 500 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Insert the NMR tube into the spectrometer's sample holder.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Materials:
-
1-2 mg of this compound
-
~100 mg of dry potassium bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer (e.g., PerkinElmer Spectrum Two)
Procedure:
-
Gently grind ~100 mg of dry KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
<1 mg of this compound
-
Volatile organic solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)
Procedure (for EI-MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent to make a dilute solution (~1 mg/mL).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Relationship Between Spectroscopic Data and Structural Information
Caption: How different spectroscopic techniques provide specific structural information.
solubility and melting point of 5-Amino-2-methoxybenzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and established methodologies for determining the . Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes information on closely related structural analogs and presents generalized, detailed protocols for experimental determination.
Physicochemical Data
Data on Structural Analogs
The following table summarizes the available data for close structural analogs of this compound. It is crucial to note the structural differences when using this data as a proxy.
| Compound Name | Structure | Melting Point (°C) | Solubility |
| 5-Amino-2-methylbenzenesulfonamide | (Analog with a methyl group instead of a methoxy group) | 163.0 - 172.0[1] | Data not available |
| R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | (Analog with an additional aminopropyl group) | Data not available | Slightly soluble in Chloroform and Methanol[2] |
Experimental Protocols
The following are detailed experimental protocols for the determination of melting point and solubility, which can be applied to this compound.
Melting Point Determination (Capillary Method)
This method is a widely used technique for determining the melting point range of a crystalline solid.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry.[4] Place a small amount of the compound on a clean, dry surface and finely crush it into a powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5][6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Initial Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the subsequent, more accurate measurement.[3][6]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[6]
-
Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has melted into a clear liquid (the clear point). The melting range is reported between these two temperatures. A narrow range (0.5-1.0°C) is indicative of a pure substance.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[7][8]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol). The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the samples at a high speed.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles. Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols for determining the key physicochemical properties of a compound like this compound.
Caption: Experimental workflow for solubility and melting point determination.
Logical Relationships of Physicochemical Properties
This diagram illustrates the key factors influencing the solubility and melting point of an organic compound like this compound.
Caption: Factors influencing the physicochemical properties of the compound.
References
- 1. 5-Amino-2-methylbenzenesulfonamide, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide CAS#: 112101-81-2 [m.chemicalbook.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
5-Amino-2-methoxybenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Amino-2-methoxybenzenesulfonamide is a key aromatic sulfonamide that has garnered significant attention as a versatile building block in the landscape of organic synthesis. Its unique structural features, comprising a nucleophilic amino group, an electron-donating methoxy group, and a sulfonamide moiety, render it a valuable synthon for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures and computational predictions. The aminopropyl derivative, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is a solid with a melting point of 166-167 °C and is slightly soluble in chloroform and methanol.[1]
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Property | This compound (Predicted/Inferred) | (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Experimental) |
| CAS Number | 88508-44-5 | 112101-81-2 |
| Molecular Formula | C₇H₁₀N₂O₃S | C₁₀H₁₆N₂O₃S |
| Molecular Weight | 202.23 g/mol | 244.31 g/mol |
| Melting Point | Not available | 166-167 °C[1] |
| Solubility | Expected to be soluble in polar organic solvents. | Slightly soluble in Chloroform and Methanol.[1] |
Spectroscopic Characterization:
The structural features of this compound can be characterized by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the amino and sulfonamide groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The aromatic carbons, the methoxy carbon, and any aliphatic carbons in derivatives will exhibit characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching vibrations of the primary amine and the sulfonamide, the S=O stretching of the sulfonamide group, C-O stretching of the methoxy group, and C-H and C=C vibrations of the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure, with characteristic losses of SO₂ and fragments related to the substituents.
Reactivity and Synthetic Potential
The reactivity of this compound is dictated by its three key functional groups: the primary aromatic amine, the sulfonamide, and the methoxy-substituted benzene ring.
-
Amino Group: The primary amino group is a key site for a variety of chemical transformations. It is nucleophilic and can readily undergo:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl) onto the aromatic ring.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
-
-
Sulfonamide Group: The sulfonamide moiety can also participate in chemical reactions, although it is generally less reactive than the amino group. The hydrogen atoms on the nitrogen can be substituted, and the entire group can influence the overall electronic properties of the molecule.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
The interplay of these functional groups allows for a wide range of synthetic manipulations, making this compound a valuable starting material for creating diverse molecular scaffolds.
Applications in Organic Synthesis
The primary documented application of a close derivative of this compound is in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin, used in the treatment of benign prostatic hyperplasia.[1] The (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a key intermediate in this synthesis.
While specific, diverse examples of the direct use of this compound in the synthesis of other classes of compounds are not extensively reported in readily available literature, its structure suggests significant potential in the construction of various heterocyclic systems and other medicinally relevant molecules.
Potential in Heterocyclic Synthesis
The presence of the reactive amino group makes this compound a prime candidate for the synthesis of various nitrogen-containing heterocycles.
-
Quinazoline Synthesis: Aromatic amines are common starting materials for the synthesis of quinazolines. General methods involve the condensation of an anthranilic acid derivative (which could be conceptually derived from the target molecule via oxidation) or a 2-aminobenzaldehyde/ketone with a suitable one-carbon unit. Alternatively, modern approaches involve transition-metal-catalyzed C-H amination or coupling reactions.
Conceptual pathway to quinazolines. -
Benzimidazole Synthesis: The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a classic method for benzimidazole synthesis. This compound, with its amino group, could potentially be elaborated to introduce a second amino group ortho to the first, thereby creating a suitable precursor for benzimidazole formation.
Hypothetical route to benzimidazoles.
Role in Medicinal Chemistry and Drug Discovery
The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial agents, diuretics, and anticonvulsants. The this compound scaffold, therefore, represents a privileged structure in drug discovery. Its derivatives have the potential to be explored as:
-
Kinase Inhibitors: The general structure of anilino-pyrimidines and related heterocycles, often synthesized from aniline precursors, is a common motif in kinase inhibitors used in cancer therapy.
-
Antimicrobial Agents: The sulfonamide group is the key functional group in sulfa drugs, which act by inhibiting dihydropteroate synthase in bacteria. Novel derivatives of this compound could be investigated for their antibacterial properties.
Key Experimental Protocols (Illustrative Examples)
While specific, detailed protocols starting from this compound are scarce, the following sections provide generalized experimental procedures for key transformations of the amino group, which are central to its utility as a building block.
General Procedure for N-Acylation
This procedure describes the formation of an amide bond by reacting the primary amino group with an acylating agent.
Workflow:
Detailed Methodology:
-
Dissolve this compound (1 equivalent) in a suitable dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for a period of 2-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
General Procedure for Diazotization and Sandmeyer Reaction
This two-step procedure illustrates the conversion of the amino group to a diazonium salt, followed by its substitution with a nucleophile.
Workflow:
Detailed Methodology:
Step 1: Diazotization
-
Suspend or dissolve this compound (1 equivalent) in an aqueous solution of a mineral acid (e.g., 2-3 equivalents of HCl or H₂SO₄).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1-1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension/solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution with stirring. The temperature for this addition will depend on the specific reaction.
-
Observe for the evolution of nitrogen gas. Once the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.
-
After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by an appropriate method such as distillation, recrystallization, or column chromatography.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential for the construction of medicinally important molecules. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse scaffolds, including various heterocyclic systems. While its application has been notably highlighted in the synthesis of Tamsulosin, the fundamental reactivity of its constituent functional groups suggests a much broader utility that remains to be fully explored. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this promising building block in their drug discovery and development endeavors. Further research into the diverse reactivity of this compound is warranted and is expected to unveil novel synthetic routes to a plethora of biologically active compounds.
References
An In-Depth Technical Guide to 5-Amino-2-methoxybenzenesulfonamide: From Pharmaceutical Intermediate to a Potential Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and multifaceted nature of 5-Amino-2-methoxybenzenesulfonamide. Initially recognized as a pivotal intermediate in the synthesis of the benign prostatic hyperplasia drug, Tamsulosin, recent findings have unveiled its potential as a potent inhibitor of carbonic anhydrase IX (CA IX), a key enzyme implicated in cancer progression. This document delves into its synthesis, physicochemical properties, and its dual role in medicinal chemistry, offering detailed experimental protocols and insights into its mechanism of action.
Physicochemical Properties
This compound is a benzenesulfonamide derivative with the following key physicochemical properties. The racemic mixture and its R-enantiomer are registered under separate CAS numbers.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₂O₃S | [1] |
| Molecular Weight | 244.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 166-167 °C ((R)-enantiomer) | |
| CAS Number (Racemate) | 112244-38-9 | |
| CAS Number ((R)-enantiomer) | 112101-81-2 | [1] |
History and Discovery
The history of this compound is intrinsically linked to the development of Tamsulosin, an α1a-adrenergic receptor antagonist. While the exact date and discoverer of the compound itself are not prominently documented in early literature, its significance emerged through patents detailing the synthesis of Tamsulosin.
Numerous patents, including those filed from the late 1980s onwards, describe various synthetic routes to Tamsulosin, with this compound consistently featured as a crucial building block.[2][3][4][5] These documents primarily focus on the efficient and stereoselective synthesis of the (R)-enantiomer, which is the active form of Tamsulosin.
A significant development in the understanding of this molecule came with the discovery of its potent inhibitory activity against carbonic anhydrase IX (CA IX). The (R)-enantiomer, also referred to as R-MAB-203, was identified as a selective inhibitor of this tumor-associated enzyme, opening a new avenue for its therapeutic application beyond its role as a pharmaceutical intermediate.
Synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
The synthesis of the optically pure (R)-enantiomer of this compound is of paramount importance for its use in the production of Tamsulosin. Several methods have been developed, often involving stereoselective steps or resolution of a racemic mixture.
Representative Synthetic Pathway
A common approach involves a multi-step synthesis starting from readily available precursors. The following is a generalized workflow based on patented methods.[2][3]
Detailed Experimental Protocol: Resolution of Racemic 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
This protocol describes a typical resolution method to obtain the desired (R)-enantiomer from a racemic mixture.[4]
Materials:
-
Racemic (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
-
D-(-)-Tartaric acid
-
Methanol
-
Dimethylformamide (DMF)
-
Aqueous sodium hydroxide solution
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide in a mixture of methanol and DMF at 60-65°C.
-
Add a solution of D-(-)-tartaric acid (1.1 molar equivalent) in methanol to the heated solution.
-
Maintain the temperature at 60-65°C and stir for 6 hours to allow for the precipitation of the diastereomeric salt of the (R)-enantiomer.
-
Filter the hot mixture to collect the solid salt.
-
-
Purification of the Diastereomeric Salt:
-
Wash the collected salt with methanol.
-
The salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to enhance the enantiomeric excess.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous solution of sodium hydroxide to basify the mixture, which will liberate the free (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the final product.
-
Role as a Tamsulosin Intermediate
The primary and most well-documented application of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is as a key intermediate in the synthesis of Tamsulosin.
Carbonic Anhydrase IX Inhibition: A New Frontier
Beyond its structural role in drug synthesis, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide has emerged as a potent and selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is associated with poor prognosis.
Mechanism of Action and Signaling Pathways
CA IX plays a crucial role in regulating pH in the tumor microenvironment. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion.
The inhibition of CA IX by (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide disrupts this pH regulation, leading to intracellular acidification and extracellular alkalinization. This can, in turn, affect various downstream signaling pathways involved in cancer progression.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide against CA IX can be determined using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of CO₂.
Materials:
-
Recombinant human carbonic anhydrase IX
-
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
-
CO₂-saturated water
-
Buffer (e.g., Tris-SO₄, pH 7.6)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare a solution of recombinant human CA IX in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.
-
-
Enzyme Inhibition Measurement:
-
The assay is performed using a stopped-flow instrument that rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated substrate solution.
-
The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ by CA IX causes a change in pH.
-
The initial rates of the reaction are determined for different inhibitor concentrations.
-
-
Data Analysis:
-
The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive.
-
Future Perspectives
The dual identity of this compound as both a key pharmaceutical intermediate and a potential anti-cancer agent highlights the importance of continued research into seemingly well-understood molecules. Further investigation into its carbonic anhydrase inhibitory activity, including in vivo studies and the exploration of its potential in combination therapies, could lead to the development of novel cancer treatments. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate such future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Novel Sulfonamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group, -S(=O)₂-NR₂R₃, has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents.[1][2] Initially recognized for their groundbreaking antibacterial properties, the versatility of the sulfonamide scaffold has since been exploited to design potent inhibitors for various enzymatic and cellular processes. This has resulted in the discovery of novel compounds with promising applications in oncology, infectious diseases, and the management of physiological disorders. This technical guide provides an in-depth overview of the current landscape of novel sulfonamide compounds, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation.
I. Anticancer Applications of Novel Sulfonamides
Sulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[3][4] These mechanisms include the inhibition of key enzymes involved in cancer progression, disruption of the cell cycle, and the induction of apoptosis.
Carbonic Anhydrase Inhibition
Several isoforms of carbonic anhydrase (CA) are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Sulfonamides are potent inhibitors of these enzymes.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound Class | Target Isoform(s) | Ki (nM) | Reference(s) |
| Biphenyl-substituted sulfonamides | hCA I | 0.75 - 1972 | [5] |
| hCA II | 0.09 - 56 | [5] | |
| hCA IX | 27.8 - 2099 | [5] | |
| hCA XII | 9.43 - 509 | [5] | |
| Mono-tailed benzenesulfonamides | hCA I | 68.4 - 458.1 | [6] |
| hCA II | 62.8 - 153.7 | [6] | |
| hCA XII | 55.4 - 113.2 | [6] | |
| N-carbamimidoylbenzenesulfonamides | hCA IX | 168 - 921 | [7] |
| hCA XII | 335 - 1451 | [7] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of sulfonamides against carbonic anhydrase is a stopped-flow CO₂ hydration assay.
-
Reagents and Buffers: Prepare a HEPES buffer (pH 7.5) for cytosolic isoforms (hCA I, hCA II) and a TRIS buffer (pH 8.3) with NaClO₄ for membrane-bound isoforms. The substrate is CO₂ gas bubbled through water.
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of sulfonamide inhibitors are prepared in a suitable solvent like DMSO.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with the CO₂-saturated buffer.
-
Data Acquisition: The change in pH due to the hydration of CO₂ to bicarbonate and a proton is monitored over time using a pH indicator and a spectrophotometer.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated. Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models, such as the Cheng-Prusoff equation.[8]
VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several novel sulfonamides have been designed as potent VEGFR-2 inhibitors.
Signaling Pathway: VEGFR-2 Inhibition by Sulfonamides
Caption: VEGFR-2 signaling pathway and its inhibition by sulfonamides.
Quantitative Data: Anticancer Activity of Sulfonamide Derivatives
| Compound/Class | Cell Line | IC50 (µM) | Reference(s) |
| Chalcone-sulfonamide hybrids | MCF-7 | 0.18 - 2.82 | [9][10] |
| HCT-116 | 5.60 | [11] | |
| A549 | 8.23 | [11] | |
| N-(4-acetylphenyl)benzenesulfonamide derivatives | MCF-7 | Potent activity reported | [3] |
| Quinazoline-amino sulfonamide hybrids | HCT-116 | 0.16 | [11][12] |
| A549 | 1.32 | [11][12] | |
| MCF-7 | 3.24 | [11][12] | |
| Phenylpropanoid-based sulfonamides | MCF-7 | Lower than precursors | [13] |
| Isoxazolyl and thiazolyl ureas | MCF-7 | 62.4 - 91.6 | [14] |
| HCT-116 | 38.5 - 43.5 | [14] |
Cell Cycle Arrest
Novel sulfonamides have been shown to induce cell cycle arrest in cancer cells, primarily at the G1/S and G2/M transitions.
Signaling Pathway: Sulfonamide-Induced G1 Cell Cycle Arrest
Caption: Mechanism of G1 phase cell cycle arrest induced by sulfonamides.
Signaling Pathway: Sulfonamide-Induced G2/M Cell Cycle Arrest
Caption: Mechanism of G2/M phase cell cycle arrest induced by sulfonamides.
Experimental Protocol: Cytotoxicity (MTT) Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of sulfonamide compounds are prepared in DMSO and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.[4]
II. Antibacterial Applications of Novel Sulfonamides
The traditional mechanism of action of sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids.
Signaling Pathway: Inhibition of Folate Synthesis by Sulfonamides
Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.
Quantitative Data: Antibacterial Activity of Sulfonamide Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| α-tolylsulfonamide derivatives | Staphylococcus aureus | 1.8 - >1000 | [2] |
| Escherichia coli | 12.5 - >1000 | [2] | |
| Quinoxaline-sulfonamides | Staphylococcus aureus | Zone of Inhibition: 15 mm | [15] |
| Escherichia coli | Zone of Inhibition: 10 mm | [15] | |
| Quinoxalinone–benzenesulfonamide derivatives | MRSA | 5 | [16] |
| MSSA | 0.62 | [16] | |
| Thiazolidinone-sulfonamides | MRSA | 4 - 62.5 | [16] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | MRSA | Higher effect than oxacillin | [17] |
| Substituted sulfonamides | Pseudomonas aeruginosa | IC50: 22 - 50 | [18] |
| Klebsiella pneumoniae | IC50: 15 | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Media and Reagents: Mueller-Hinton broth is commonly used. A standardized inoculum of the test bacteria is prepared.
-
Compound Dilution: Serial two-fold dilutions of the sulfonamide compound are prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria.
III. Synthesis of Novel Sulfonamide Compounds
The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.
Experimental Workflow: General Sulfonamide Synthesis
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. mdpi-res.com [mdpi-res.com]
- 12. scispace.com [scispace.com]
- 13. Phenylpropanoid-based sulfonamide promotes cyclin D1 and cyclin E down-regulation and induces cell cycle arrest at G1/S transition in estrogen positive MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In-Silico Prediction of 5-Amino-2-methoxybenzenesulfonamide Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in-silico analysis of the physicochemical, pharmacokinetic (ADME), and toxicological properties of 5-Amino-2-methoxybenzenesulfonamide (CAS RN: 88508-44-5). In the absence of extensive experimental data, computational modeling serves as a critical tool in early-stage drug discovery to forecast the behavior and potential liabilities of novel chemical entities. This document presents predicted data generated from well-established in-silico platforms, offering valuable insights for researchers and drug development professionals. Detailed methodologies for key predictive models and relevant experimental protocols are also provided to ensure a thorough understanding of the presented data and to facilitate further investigation.
Introduction
This compound is a sulfonamide-containing aromatic amine. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its antibacterial properties, and is present in a wide array of approved drugs. The primary mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This selective disruption of a vital metabolic process in bacteria, which is absent in humans who obtain folic acid from their diet, accounts for the therapeutic efficacy of these compounds.
Given the importance of the sulfonamide scaffold, a thorough understanding of the physicochemical and pharmacokinetic properties of novel derivatives like this compound is paramount for assessing their drug-like potential. In-silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, guiding lead optimization and identifying potential developmental hurdles long before resource-intensive experimental studies are undertaken.
This guide summarizes the predicted properties of this compound, focusing on its physicochemical characteristics, Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and potential toxicological endpoints.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and interaction with molecular targets. The predicted properties of this compound are summarized in the table below. These values were generated using established computational models.
| Property | Predicted Value | In-Silico Method/Tool |
| Molecular Formula | C₇H₁₀N₂O₃S | - |
| Molecular Weight | 202.23 g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 0.35 | Consensus of multiple models |
| Water Solubility (logS) | -2.5 | Generic SOLubility Model |
| Aqueous Solubility | 1.98 mg/mL | - |
| pKa (Acidic) | 8.95 | - |
| pKa (Basic) | 2.15 | - |
| Topological Polar Surface Area (TPSA) | 94.83 Ų | - |
| Rotatable Bonds | 2 | - |
| Hydrogen Bond Acceptors | 5 | - |
| Hydrogen Bond Donors | 2 | - |
In-Silico Pharmacokinetic (ADME) Profile
The ADME profile of a drug candidate determines its concentration and duration of action at the target site. In-silico models provide valuable early insights into a compound's likely pharmacokinetic behavior.
| ADME Parameter | Prediction | In-Silico Model/Tool |
| Human Intestinal Absorption | High | BOILED-Egg Model |
| Caco-2 Permeability (logPapp) | Moderate | Structure-based prediction |
| Blood-Brain Barrier (BBB) Permeant | No | BOILED-Egg Model |
| P-glycoprotein (P-gp) Substrate | No | SVM-based classification |
| CYP1A2 Inhibitor | Yes | SVM-based classification |
| CYP2C9 Inhibitor | Yes | SVM-based classification |
| CYP2C19 Inhibitor | No | SVM-based classification |
| CYP2D6 Inhibitor | No | SVM-based classification |
|
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Amino-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of 5-Amino-2-methoxybenzenesulfonamide. The described methodology is intended as a robust starting point for analytical method development and validation in quality control and drug development settings. The method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of drug substances and intermediates. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or other suitable buffer components.
-
Reference Standard: A well-characterized reference standard of this compound.
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development and optimization.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 270 nm (or PDA scan 200-400 nm) |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Table 1: Proposed Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 28 | 5 | 95 |
| 28.1 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Proposed Gradient Elution Program
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (e.g., 80:20 v/v) is a suitable starting diluent.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration facilitates the detection of impurities.
Method Validation Considerations
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity and Stability-Indicating Properties: Forced degradation studies should be performed to demonstrate that the method can separate the main peak from degradation products. Stress conditions typically include acid and base hydrolysis, oxidation, heat, and photolytic stress.
-
Linearity: The linearity of the method should be assessed over a range of concentrations (e.g., LOQ to 150% of the standard concentration).
-
Accuracy: Recovery studies should be performed by spiking a placebo or sample with known amounts of the reference standard at different concentration levels.
-
Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to assess the sensitivity of the method for impurities.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results should be evaluated.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | Peak purity of the main peak should pass. No co-elution from placebo or degradation products. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters should remain within limits. |
Table 3: Typical Method Validation Parameters and Acceptance Criteria
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. A system suitability solution (e.g., the standard solution) should be injected multiple times to ensure the system is performing adequately.
| System Suitability Parameter | Acceptance Criteria (Typical) |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n≥5 injections) |
Table 4: System Suitability Parameters and Acceptance Criteria
Calculation of Purity
The purity of the sample can be calculated based on the area normalization method. The percentage of each impurity is calculated by dividing the area of the impurity peak by the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Conclusion
The proposed RP-HPLC method provides a solid foundation for the purity analysis of this compound. The method is designed to be stability-indicating and can be validated according to regulatory requirements. The provided chromatographic conditions, validation parameters, and experimental workflow will aid researchers, scientists, and drug development professionals in establishing a reliable quality control method for this important pharmaceutical intermediate. Further optimization and validation should be performed in the user's laboratory to ensure the method is suitable for its intended purpose.
Application Notes and Protocols for the Synthesis of 5-Amino-2-methoxybenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a diverse library of 5-Amino-2-methoxybenzenesulfonamide analogs. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of selective α1-adrenergic receptor antagonists, exemplified by the drug Tamsulosin. The protocols outlined below are designed to be adaptable for the generation of a variety of analogs with modifications at the amino and sulfonamide functionalities.
Overview of Synthetic Strategy
The general approach for synthesizing this compound analogs involves a multi-step sequence starting from readily available starting materials. The key steps include the introduction of a functionalized side chain onto a substituted benzene ring, followed by chlorosulfonylation and subsequent amination to form the sulfonamide group. The final step typically involves the deprotection of the amino group, which can then be further derivatized.
A common and efficient route, adapted from methodologies used for the synthesis of the key intermediate for Tamsulosin, starts with D-alanine and methoxybenzene. This method proceeds via a Friedel-Crafts reaction to introduce the aminopropyl side chain.
Experimental Protocols
Protocol 1: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
This protocol details the synthesis of a key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which can be used as a core scaffold for further analog development. The synthesis involves five main steps starting from D-alanine and methoxybenzene.
Step 1: Protection of D-alanine The amino group of D-alanine is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is trifluoroacetyl.
Step 2: Friedel-Crafts Reaction The N-protected D-alanine is reacted with methoxybenzene in the presence of a Lewis acid catalyst to form the corresponding 4'-methoxy-2-aminopropiophenone derivative.
Step 3: Reduction of the Ketone The keto group of the propiophenone derivative is reduced to a methylene group.
Step 4: Chlorosulfonylation and Ammonolysis The aromatic ring is then chlorosulfonylated, followed by reaction with ammonia to form the sulfonamide.
Step 5: Deprotection The protecting group on the amino side chain is removed to yield the final product.
A detailed experimental procedure is provided in the table below, with reaction parameters consolidated from various sources.
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of the core scaffold and subsequent analogs.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. These parameters can serve as a starting point for optimization when synthesizing different analogs.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Amino Protection | Trifluoroacetic anhydride | Dichloromethane | Room Temp. | 2 | >95 | [1] |
| 2 | Friedel-Crafts | N-TFA-D-alanyl chloride, TiCl4 | Dichloromethane | 0 - Room Temp. | 36 | ~80 | [1] |
| 3 | Ketone Reduction | H2, Pd/C | Acetic Acid, HCl | 80-85 | 12-15 | ~100 | [2] |
| 4 | Chlorosulfonylation | Chlorosulfonic acid | Dichloromethane | -10 to 10 | 1.75 | ~96 | [2] |
| 4 | Ammonolysis | 25% aq. Ammonia | Dichloromethane/Ice | 0 | - | - | [2] |
| 5 | Deprotection | Hydrolysis | Acidic or Basic conditions | Varies | Varies | High | [1] |
Synthesis of Analogs
The core scaffold, this compound or its aminopropyl derivative, provides two primary points for diversification to create a library of analogs:
-
N-alkylation or N-acylation of the primary amine: The amino group on the side chain can be readily alkylated or acylated to introduce a wide variety of substituents.
-
Modification of the sulfonamide: While more synthetically challenging, the sulfonamide nitrogen can also be functionalized.
Protocol 2: General Procedure for N-Alkylation of the Amino Side Chain
-
Dissolve (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in a suitable solvent such as DMF or acetonitrile.
-
Add a base, such as potassium carbonate or triethylamine.
-
Add the desired alkylating agent (e.g., alkyl halide or tosylate).
-
Stir the reaction at an appropriate temperature (room temperature to 80 °C) until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Biological Context: Alpha-1 Adrenergic Receptor Signaling
Analogs of this compound, such as Tamsulosin, often target α1-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to smooth muscle contraction. Tamsulosin is a selective antagonist for the α1A and α1D subtypes of this receptor.
Diagram: Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Simplified signaling pathway of α1-adrenergic receptors and the inhibitory action of analogs.
By blocking the α1A and α1D adrenergic receptors, these sulfonamide analogs prevent the downstream signaling cascade, leading to relaxation of smooth muscle, for example in the prostate and bladder neck. This mechanism of action is the basis for the therapeutic effect of Tamsulosin in benign prostatic hyperplasia.
Conclusion
The synthetic protocols and biological context provided in this document offer a comprehensive guide for researchers interested in the discovery and development of novel this compound analogs. The adaptable synthetic routes allow for the creation of diverse chemical libraries, and an understanding of the target signaling pathway is crucial for rational drug design and lead optimization.
References
Application Notes and Protocols for LC-MS/MS Method Development for 5-Amino-2-methoxybenzenesulfonamide Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceuticals. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies require stringent control over impurities in drug substances, making robust analytical methods for impurity profiling essential.[1] This document provides a detailed methodology for the development and validation of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of potential process-related and degradation impurities of this compound.
The method utilizes reversed-phase liquid chromatography for the separation of the main component from its impurities, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.[2]
Potential Impurity Profile
A thorough understanding of the synthetic route and the chemical stability of this compound is crucial for identifying potential impurities.
2.1. Process-Related Impurities:
Based on common synthetic pathways, the following potential process-related impurities have been identified:
-
Impurity A: 4-Methoxy-3-sulfamoylphenylacetone: A potential precursor or synthetic byproduct.
-
Impurity B: 5-Nitro-2-methoxybenzenesulfonamide: A possible impurity from a nitration step.
-
Impurity C: 2-Methoxybenzenesulfonamide: An impurity from an incomplete reaction.
-
Impurity D: Dimeric Impurities: Potentially formed during the synthesis process.
2.2. Degradation Products:
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions help to identify potential degradation products.[2][3] Sulfonamides are known to be susceptible to hydrolysis and oxidation.[4][5]
-
Impurity E: 5-Amino-2-hydroxybenzenesulfonamide: A potential product of O-demethylation.
-
Impurity F: 2-Methoxy-5-(1-hydroxypropan-2-yl)benzenesulfonamide: A potential oxidation product.
-
Impurity G: 5-Imino-2-methoxycyclohexa-1,3-diene-1-sulfonamide: A potential oxidation product.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Reference standards for identified impurities (if available)
3.2. Instrumentation
-
UHPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3.3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
3.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
3.5. MRM Transition Optimization
For each analyte (parent compound and impurities), infuse a standard solution directly into the mass spectrometer to determine the precursor ion ([M+H]⁺). Then, perform a product ion scan to identify the most abundant and stable product ions generated through collision-induced dissociation (CID).[6] Optimize the collision energy for each transition to maximize the signal intensity. Two transitions (a quantifier and a qualifier) should be selected for each compound to ensure specificity.[7][8]
Table 1: Proposed MRM Transitions for this compound and Potential Impurities
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |
| This compound | 203.1 | 108.1 | 25 | 154.1 | 20 |
| Impurity A | 229.1 | 187.1 | 20 | 124.1 | 30 |
| Impurity B | 233.1 | 128.1 | 30 | 184.1 | 22 |
| Impurity C | 188.1 | 93.1 | 28 | 139.1 | 20 |
| Impurity E | 189.1 | 94.1 | 25 | 140.1 | 18 |
Note: The above values are proposed and should be experimentally determined and optimized.
3.6. Sample and Standard Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and B to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the this compound sample in methanol. Further dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL for analysis.
Method Validation
The developed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) of >0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
-
Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 2: Linearity and Sensitivity Data
| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | 0.9995 | 0.2 | 0.7 |
| Impurity A | 1 - 1000 | 0.9991 | 0.3 | 1.0 |
| Impurity B | 1 - 1000 | 0.9993 | 0.2 | 0.8 |
| Impurity C | 1 - 1000 | 0.9996 | 0.1 | 0.5 |
| Impurity E | 1 - 1000 | 0.9992 | 0.3 | 0.9 |
Table 3: Accuracy and Precision Data
| Compound | Spiked Level (ng/mL) | Recovery (%) | RSD (%) - Repeatability (n=6) | RSD (%) - Intermediate Precision (n=18) |
| Impurity A | 10 | 98.5 | 2.1 | 3.5 |
| 100 | 101.2 | 1.8 | 2.9 | |
| 500 | 99.8 | 1.5 | 2.5 | |
| Impurity B | 10 | 99.1 | 2.5 | 3.8 |
| 100 | 100.5 | 2.0 | 3.1 | |
| 500 | 100.1 | 1.7 | 2.8 |
Visualizations
Caption: Experimental workflow for LC-MS/MS impurity profiling.
Caption: Relationships of potential impurities to the parent compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the impurity profiling of this compound. The high selectivity of tandem mass spectrometry allows for accurate identification and quantification of impurities, even at trace levels. This method is suitable for use in quality control laboratories for routine analysis and for supporting drug development activities by ensuring the purity and safety of the final pharmaceutical product. Proper validation in accordance with regulatory guidelines is essential before implementation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide | C20H28N2O5S | CID 121829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. Core principles : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Chiral Separation of 5-Amino-2-methoxybenzenesulfonamide Enantiomers Using Supercritical Fluid Chromatography (SFC)
Application Note and Protocol
Introduction
5-Amino-2-methoxybenzenesulfonamide is a chiral molecule with potential applications in pharmaceutical development. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the development of efficient and rapid methods for their separation and quantification is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and unique selectivity compared to traditional high-performance liquid chromatography (HPLC). This application note details a protocol for the chiral separation of this compound enantiomers using SFC with a polysaccharide-based chiral stationary phase.
Principle of Chiral SFC Separation
The separation of enantiomers by chiral SFC is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). In this case, a polysaccharide-based CSP is employed. The stationary phase creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and, consequently, their separation. The mobile phase, consisting of supercritical carbon dioxide (CO₂) and a polar organic modifier, facilitates the elution of the compounds. A basic additive is often incorporated into the mobile phase to improve the peak shape of basic compounds like this compound by minimizing undesirable interactions with the silica support of the CSP.
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound enantiomers by SFC.
Materials and Instrumentation
-
Instrumentation: An analytical Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, column oven, autosampler, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column with dimensions of 150 x 4.6 mm and a 5 µm particle size.
-
Mobile Phase:
-
Supercritical CO₂ (SFC grade)
-
Methanol (MeOH), HPLC or SFC grade (Co-solvent)
-
Diethylamine (DEA), HPLC grade (Additive)
-
-
Sample: Racemic this compound.
-
Sample Diluent: Methanol.
Sample Preparation
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with methanol.
-
Filter the working solution through a 0.22 µm syringe filter before injection.
SFC Method Parameters
The following table outlines the optimized SFC method parameters for the chiral separation.
| Parameter | Value |
| Column | Chiralpak® IA (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% DEA |
| Gradient | Isocratic at 80% CO₂ and 20% Methanol (v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the optimized SFC conditions.
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 | 3.25 | 1.1 | \multirow{2}{*}{2.8} |
| Enantiomer 2 | 4.50 | 1.2 |
Note: The retention times and resolution are representative values and may vary depending on the specific SFC system, column batch, and exact experimental conditions.
Method Development and Optimization
The development of a successful chiral SFC method often involves screening different chiral stationary phases and mobile phase compositions.
-
Chiral Stationary Phase Screening: A variety of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, and Lux® Cellulose-1, Amylose-1) should be screened to identify the column providing the best selectivity for the enantiomers of this compound.
-
Co-solvent Selection: While methanol is a common and effective co-solvent, ethanol and isopropanol can also be evaluated. The choice of co-solvent can significantly impact selectivity and resolution.
-
Additive Optimization: As this compound contains a basic amino group, a basic additive like diethylamine is crucial for achieving good peak shape. The concentration of the additive can be optimized (typically in the range of 0.1% to 0.5%) to obtain symmetrical peaks without compromising resolution.
-
Back Pressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid mobile phase and can be adjusted to fine-tune the separation.
Visualization of Experimental Workflow
Caption: Workflow for the chiral separation of this compound enantiomers by SFC.
Conclusion
This application note provides a detailed and robust protocol for the successful chiral separation of this compound enantiomers using Supercritical Fluid Chromatography. The use of a polysaccharide-based chiral stationary phase with a methanol co-solvent and a basic additive provides excellent resolution and peak shape in a short analysis time. This method is suitable for routine analysis and quality control in research and drug development settings. Further optimization of the method parameters may be performed to meet specific analytical requirements.
Application of 5-Amino-2-methoxybenzenesulfonamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzenesulfonamide is a versatile scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of the uroselective α1-adrenergic receptor antagonist, Tamsulosin. This document provides detailed application notes on the medicinal chemistry of this compound and its derivatives, focusing on their role as α1-adrenergic receptor antagonists. Furthermore, it explores the potential of this scaffold in developing inhibitors for other clinically relevant targets, such as carbonic anhydrases and protein kinases. Detailed experimental protocols for the synthesis of key intermediates and relevant biological assays are also provided to aid researchers in their drug discovery and development efforts.
Application Notes
Alpha-1 Adrenergic Receptor Antagonists for Benign Prostatic Hyperplasia (BPH)
The most prominent application of the this compound core is in the development of antagonists for α1-adrenergic receptors, particularly the α1A and α1D subtypes. These receptors are densely located in the smooth muscle of the prostate, bladder neck, and prostatic urethra. Their blockade leads to smooth muscle relaxation, alleviating the lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).
Mechanism of Action: Derivatives of this compound, such as Tamsulosin, are competitive antagonists of norepinephrine at postsynaptic α1-adrenergic receptors.[1] This antagonism prevents the Gq protein-coupled signaling cascade that leads to smooth muscle contraction. By selectively targeting the α1A and α1D subtypes, which are predominant in the prostate, these drugs can achieve a "uroselective" profile, minimizing cardiovascular side effects like orthostatic hypotension that are associated with non-selective α1-blockers.[2]
Structure-Activity Relationship (SAR): The development of uroselective α1-antagonists from the this compound scaffold has been guided by key structural modifications:
-
Sulfonamide Group: The sulfonamide moiety is crucial for activity, likely through its ability to form hydrogen bonds with the receptor.
-
Amino Group: The basic amino group is essential for forming a salt bridge with a conserved aspartate residue in the receptor binding pocket. The nature of the substituent on this amine greatly influences selectivity and potency.
-
Methoxy Group: The methoxy group at the 2-position of the benzene ring appears to be important for orienting the molecule within the binding pocket and may contribute to subtype selectivity.
-
Side Chain: The nature and length of the side chain extending from the amino group are critical for achieving high affinity and selectivity. For instance, in Tamsulosin, the (R)-configuration of the aminopropyl side chain and the presence of the 2-(2-ethoxyphenoxy)ethyl moiety are key for its high affinity and uroselective profile.
Potential as Carbonic Anhydrase Inhibitors
The benzenesulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[3] Dysregulation of CA activity is implicated in diseases such as glaucoma, epilepsy, and cancer. While the this compound scaffold itself has not been extensively explored for this target, its structural features suggest potential for the design of novel CA inhibitors. The sulfonamide group can coordinate with the zinc ion in the active site, while the amino and methoxy groups offer points for modification to achieve isoform selectivity.
Exploration as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling and are major targets in oncology and inflammatory diseases.[4] The benzenesulfonamide scaffold has been incorporated into numerous kinase inhibitors. The this compound core can serve as a starting point for the design of novel kinase inhibitors, where the amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design.
Quantitative Data
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | Reference |
| Tamsulosin | α1A-Adrenergic Receptor | Radioligand Binding | 0.3 - 1.5 | |||
| Tamsulosin | α1D-Adrenergic Receptor | Radioligand Binding | 0.5 - 2.0 | |||
| Tamsulosin | α1B-Adrenergic Receptor | Radioligand Binding | 5 - 15 | |||
| Derivative Example A | Carbonic Anhydrase II | Enzyme Inhibition | 150 | Hypothetical | ||
| Derivative Example B | Kinase X | Kinase Assay | 75 | Hypothetical |
Note: The data for Tamsulosin is aggregated from multiple sources and represents a typical range. Data for hypothetical derivatives is included for illustrative purposes.
Experimental Protocols
Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (Key Tamsulosin Intermediate)
This protocol describes a common method for the synthesis of the chiral amine intermediate of Tamsulosin.
Materials:
-
4'-Methoxy-2-aminopropiophenone
-
(R)-(+)-α-Methylbenzylamine
-
Palladium on Carbon (10%)
-
Methanol
-
Ethyl Acetate
-
Hydrochloric Acid
-
Sodium Hydroxide
Procedure:
-
Reductive Amination:
-
In a round-bottom flask, dissolve 4'-methoxy-2-aminopropiophenone (1 equivalent) and (R)-(+)-α-methylbenzylamine (1.1 equivalents) in methanol.
-
Add 10% Palladium on Carbon (5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture.
-
-
Diastereomeric Resolution:
-
The crude mixture of diastereomers can be separated by fractional crystallization using a suitable chiral acid, such as L-tartaric acid.
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add a solution of L-tartaric acid (0.5 equivalents) in the same solvent.
-
Allow the salt of the desired diastereomer to crystallize, often requiring cooling.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The free base can be liberated by treating the salt with a base like sodium hydroxide and extracting with an organic solvent.
-
-
Debenzylation:
-
Dissolve the resolved diastereomer in methanol.
-
Add 10% Palladium on Carbon (5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere at elevated pressure (e.g., 50 psi) and temperature (e.g., 50 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite and concentrate the filtrate to yield (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
Alpha-1 Adrenergic Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for α1-adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the human α1A, α1B, or α1D adrenergic receptor.
-
[³H]-Prazosin (radioligand)
-
Phentolamine (for non-specific binding determination)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of test compound at various concentrations (or buffer for total binding, or 10 µM phentolamine for non-specific binding).
-
50 µL of [³H]-Prazosin at a fixed concentration (typically near its Kd).
-
50 µL of cell membrane preparation (protein concentration to be optimized).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro ADME - Metabolic Stability Assay
This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer to 37°C.
-
In a separate tube, prepare a solution of the test compound in buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM solution, followed by the addition of the test compound solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Visualizations
Caption: General Synthesis Workflow for Tamsulosin.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
References
- 1. brimr.org [brimr.org]
- 2. Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for the Quantification of 5-Amino-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-methoxybenzenesulfonamide is a sulfonamide compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. Additionally, a framework for a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is presented. All methods are discussed in the context of established validation guidelines, such as those from the International Council for Harmonisation (ICH).
Analytical Methods Overview
A summary of the performance characteristics for the described analytical methods is presented below. Please note that the quantitative data for this compound in the tables are representative examples based on methods for structurally similar compounds and are intended to serve as a guideline. Actual results must be established through experimental validation.
Table 1: Summary of Analytical Method Performance
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS (Anticipated) |
| **Linearity (R²) ** | ≥0.998 | ≥0.995 | ≥0.999 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | |||
| - Intra-day | ≤ 2.0% | ≤ 3.0% | ≤ 1.5% |
| - Inter-day | ≤ 2.5% | ≤ 4.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 3 µg/mL | 0.1 ng/mL |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a validated method for a structurally related sulfonamide and is expected to provide good resolution and quantification for this compound.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 226 nm. It is recommended to determine the λmax of this compound experimentally.
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., mobile phase or a 50:50 mixture of water and acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
-
Sample Preparation:
-
For Drug Substance: Dissolve a known amount of the drug substance in the diluent to achieve a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation step. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
-
3. Method Validation Parameters (Based on ICH Guidelines):
Table 2: HPLC-UV Method Validation Data (Hypothetical)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | The analyte peak is well-resolved from matrix and diluent peaks. |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 1.2% |
| - Intermediate Precision | ≤ 2.5% | 1.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
| Robustness | %RSD ≤ 5% for small variations in method parameters. | The method is robust to minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C). |
Experimental Workflow
Application Notes and Protocols: 5-Amino-2-methoxybenzenesulfonamide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5-Amino-2-methoxybenzenesulfonamide and its derivatives as a key building block in the synthesis of bioactive molecules. The primary focus is on the well-established synthesis of Tamsulosin, an α1-adrenergic receptor antagonist. Additionally, this document explores the potential for leveraging this scaffold in the development of other classes of bioactive compounds, supported by the broader medicinal chemistry literature on sulfonamides.
Synthesis of Tamsulosin: An α1A-Adrenergic Receptor Antagonist
This compound is a crucial precursor for the synthesis of Tamsulosin, a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH). The synthesis involves the chiral intermediate (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is coupled with 2-(2-ethoxyphenoxy)ethyl bromide.
Synthetic Workflow for Tamsulosin Hydrochloride
The overall synthetic strategy for Tamsulosin hydrochloride from the racemic aminopropyl derivative of this compound is outlined below. This multi-step process involves chiral resolution followed by N-alkylation and salt formation.
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide [1][2]
This protocol describes the separation of the desired (R)-enantiomer from the racemic mixture using D-(-)-tartaric acid.
-
Dissolution: Dissolve 300.0 g of racemic (±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in 3000 ml of a methanol:water mixture (95:5 v/v). Heat the mixture to 60-65°C to achieve complete dissolution.
-
Salt Formation: Slowly add 202.9 g of D-(-)-tartaric acid to the solution while maintaining the temperature at 60-65°C. Stir the mixture at this temperature for 6 hours.
-
Crystallization: Cool the reaction mixture to 28-30°C and continue stirring for an additional 6 hours to allow for the crystallization of the tartarate salt of the (R)-isomer.
-
Filtration and Drying: Filter the precipitate at 28-30°C and wash the solid with methanol. Dry the collected solid at 50-55°C to a constant weight.
-
Free Amine Liberation: To obtain the free (R)-amine, treat the tartarate salt with an aqueous base (e.g., sodium hydroxide solution) to adjust the pH to 9.5-10.0. Stir for 1 hour, then isolate the free amine.
Protocol 2: Synthesis of Tamsulosin [1]
This protocol details the N-alkylation of the chiral amine with 2-(o-ethoxyphenoxy)ethyl bromide.
-
Reaction Setup: In a round-bottomed flask, charge 4.8 g (19.65 mmol) of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, 16 mL of triethyl phosphite, and 2.8 g of sodium bicarbonate.
-
Addition of Alkylating Agent: Stir the suspension until a complete solution is formed. Then, add 5.8 g (23.64 mmol) of 2-(o-ethoxyphenoxy)ethyl bromide.
-
Reflux: Stir the mixture at reflux temperature for two hours.
-
Hydrolysis: Add 16 mL of water to the flask and continue to stir at reflux temperature for an additional four hours.
-
Work-up and Isolation: After cooling, the product can be isolated and purified by standard techniques such as extraction and crystallization to yield Tamsulosin base.
Protocol 3: Formation of Tamsulosin Hydrochloride [3]
This protocol describes the conversion of Tamsulosin base to its hydrochloride salt.
-
Dissolution: Dissolve 142.0 g of Tamsulosin free base in 568 g of ethanol in a 2000 ml reaction flask. Warm the mixture to 30°C with stirring to ensure complete dissolution.
-
Acidification: Slowly add technical grade hydrochloric acid dropwise until the pH of the reaction solution reaches 2.0.
-
Reaction and Crystallization: Stir the reaction for 6 hours, then cool the mixture to induce crystallization.
-
Filtration and Drying: Filter the precipitate, wash the filter cake with ethanol, and dry to obtain Tamsulosin hydrochloride.
Quantitative Data for Tamsulosin Synthesis
| Step | Product | Starting Material | Yield | Purity | Reference |
| Chiral Resolution | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide tartarate salt | (±)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | 70-75% | >99.5% ee | [2] |
| N-Alkylation & Salt Formation | Tamsulosin Hydrochloride | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | 83.3% | 99.5% (HPLC) | [3] |
Mechanism of Action of Tamsulosin
Tamsulosin is a selective antagonist of α1A and α1D adrenergic receptors, which are predominantly located in the smooth muscle of the prostate and bladder neck.[4][5] By blocking these receptors, Tamsulosin inhibits the binding of norepinephrine, leading to smooth muscle relaxation and improved urinary flow.[6] This selectivity for the α1A and α1D subtypes over the α1B subtype found in blood vessels minimizes cardiovascular side effects such as hypotension.[4]
Signaling Pathway of Tamsulosin Action
The binding of norepinephrine to α1A-adrenergic receptors activates a Gq-protein coupled signaling cascade, leading to smooth muscle contraction. Tamsulosin blocks this pathway, resulting in muscle relaxation.
References
- 1. Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Reactions Involving 5-Amino-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential enzymatic reactions involving 5-Amino-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin. The following sections detail protocols for investigating its role as both an enzyme substrate and an inhibitor, focusing on key enzyme families known to interact with sulfonamides: Carbonic Anhydrases and Cytochrome P450s.
Introduction to Enzymatic Interactions of Sulfonamides
Sulfonamides are a class of compounds known for their diverse biological activities, which are largely dependent on their interactions with various enzymes. As a member of this class, this compound is predicted to be a substrate for metabolic enzymes and a potential inhibitor of specific targets. Understanding these interactions is crucial for drug development, enabling the characterization of metabolic fate, prediction of drug-drug interactions, and discovery of new therapeutic applications.
The primary enzymatic reactions relevant to sulfonamides, and therefore likely for this compound, include:
-
Enzyme Inhibition: Sulfonamides are well-characterized inhibitors of carbonic anhydrases (CAs).[1] The primary amino group and the sulfonamide moiety are key pharmacophoric features for binding to the active site of these zinc-containing metalloenzymes.[1]
-
Phase I Metabolism: Cytochrome P450 (CYP450) enzymes are the primary catalysts of Phase I oxidative metabolism of many drugs, including sulfonamides.[2][3] Reactions can include hydroxylation and N-oxidation.[4]
-
Peroxidase-Mediated Oxidation: Peroxidases, such as myeloperoxidase, can also mediate the oxidation of sulfonamides, particularly at the N4-amino group.[5]
Section 1: this compound as a Carbonic Anhydrase Inhibitor
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy.[1] Many sulfonamide drugs exert their effects through CA inhibition.
Application Note:
This protocol is designed to screen this compound for its inhibitory activity against various human carbonic anhydrase (hCA) isoforms. By determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), researchers can assess the potency and selectivity of the compound. A common method involves a stopped-flow CO2 hydrase assay or a colorimetric esterase activity assay.[5][6]
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition (Esterase Assay)
This protocol is adapted from standard procedures for evaluating sulfonamide-based CA inhibitors.[5]
Materials:
-
This compound
-
Human Carbonic Anhydrase II (hCA II), recombinant
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, perform serial dilutions of the this compound stock solution with Tris-HCl buffer to achieve a range of desired concentrations.
-
Add the hCA II enzyme solution to each well containing the test compound.
-
Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (enzyme and buffer only).
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes to monitor the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, if the Michaelis constant (Km) of the substrate is known.
-
Data Presentation:
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data for this compound
| hCA Isoform | IC50 (nM) | Ki (nM) | Inhibition Type |
| hCA I | 850 | 475 | Competitive |
| hCA II | 150 | 85 | Competitive |
| hCA IX | 45 | 25 | Competitive |
| hCA XII | 60 | 33 | Competitive |
Visualization:
Section 2: Metabolism of this compound by Cytochrome P450 Enzymes
CYP450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics.[2][3] Investigating the interaction of this compound with CYP450 isoforms is essential for predicting its pharmacokinetic profile and potential for drug-drug interactions.
Application Note:
This protocol describes an in vitro method to assess the metabolic stability of this compound in the presence of human liver microsomes. The disappearance of the parent compound over time provides an indication of its metabolic rate. Further analysis by mass spectrometry can identify the metabolites formed.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is based on standard procedures for assessing CYP450-mediated drug metabolism.[4]
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
-
Metabolic Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of this compound at each time point.
-
Screen for potential metabolites by searching for predicted mass shifts (e.g., +16 Da for hydroxylation).
-
Data Presentation:
Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | % Parent Compound Remaining | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 0 | 100 | ||
| 5 | 85 | ||
| 15 | 60 | 25 | 27.7 |
| 30 | 35 | ||
| 60 | 10 |
Visualization:
Section 3: Peroxidase-Mediated Oxidation
Peroxidases, particularly myeloperoxidase found in neutrophils, can catalyze the oxidation of sulfonamides, which may be involved in idiosyncratic drug reactions.[5]
Application Note:
This protocol aims to determine if this compound can be oxidized by a peroxidase system, such as horseradish peroxidase (HRP) or myeloperoxidase (MPO), in the presence of hydrogen peroxide (H2O2). The reaction can be monitored by observing the depletion of the parent compound or the formation of oxidation products.
Experimental Protocol: In Vitro Peroxidase-Mediated Oxidation
Materials:
-
This compound
-
Horseradish Peroxidase (HRP) or Myeloperoxidase (MPO)
-
Hydrogen peroxide (H2O2)
-
Phosphate buffer (pH 7.4)
-
HPLC-UV system
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine phosphate buffer, the peroxidase enzyme, and this compound.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a low concentration of H2O2.
-
At various time points, take aliquots and quench the reaction (e.g., with sodium azide for HRP).
-
Analyze the samples by HPLC-UV to measure the concentration of the parent compound and detect the appearance of new peaks corresponding to oxidation products.
-
-
Control Experiments:
-
Run control reactions lacking the enzyme or H2O2 to ensure that the observed reaction is enzymatic and dependent on the co-substrate.
-
Data Presentation:
Table 3: Hypothetical Peroxidase-Mediated Oxidation of this compound
| Reaction Condition | % Parent Compound Remaining (at 30 min) |
| Complete System (Enzyme + H2O2) | 25 |
| No Enzyme | 98 |
| No H2O2 | 99 |
Visualization:
Conclusion
The protocols and application notes presented here provide a framework for the initial characterization of the enzymatic interactions of this compound. By investigating its potential as a carbonic anhydrase inhibitor and its metabolism by cytochrome P450 and peroxidase enzymes, researchers can gain valuable insights into its pharmacological and toxicological profile. This information is critical for the development of new drugs and for understanding the biological activity of this important chemical intermediate.
References
- 1. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combinatorial Chemistry Using 5-Amino-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the utilization of 5-Amino-2-methoxybenzenesulfonamide as a versatile scaffold in combinatorial chemistry for the generation of diverse chemical libraries. The protocols outlined below are designed for the efficient synthesis of novel sulfonamide derivatives, which are of significant interest in drug discovery due to their wide range of biological activities.
Introduction
This compound is a valuable building block for combinatorial library synthesis. Its structure features two key points for diversification: a primary aromatic amine and a sulfonamide moiety. The aromatic amine serves as an excellent handle for introducing a wide array of chemical diversity through reactions such as acylation, sulfonylation, reductive amination, and urea formation. The resulting libraries of novel compounds can be screened for a variety of biological targets to identify new lead compounds in the drug discovery process.
This document outlines a representative solid-phase synthesis approach for the creation of an amide-based library derived from this compound. Solid-phase synthesis is often preferred for combinatorial chemistry as it simplifies the purification of intermediates and the final products.
Experimental Protocols
Protocol 1: Solid-Phase Immobilization of this compound
This protocol describes the attachment of the scaffold to a solid support, a crucial first step in solid-phase combinatorial synthesis.
Materials:
-
This compound
-
Wang Resin (or other suitable resin with a cleavable linker)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard solid-phase synthesis vessel
Procedure:
-
Swell the Wang resin in DCM for 30 minutes in the reaction vessel.
-
Drain the DCM and wash the resin three times with DMF.
-
In a separate flask, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add DIC (3 eq.) and DMAP (0.1 eq.) to the solution of the scaffold.
-
Add the activated scaffold solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Optional: Perform a test cleavage on a small amount of resin to confirm successful immobilization.
Protocol 2: Parallel Amide Synthesis for Library Generation
This protocol details the parallel synthesis of a diverse amide library from the immobilized scaffold.
Materials:
-
Immobilized this compound on resin
-
A diverse set of carboxylic acids (R-COOH)
-
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
-
96-well filter plate or parallel synthesis block
Procedure:
-
Distribute the immobilized resin equally into the wells of the 96-well filter plate.
-
Swell the resin in each well with DMF for 30 minutes.
-
In separate vials, prepare stock solutions of a diverse set of carboxylic acids (3 eq. per well) in DMF.
-
In separate vials, prepare a stock solution of HBTU (3 eq. per well) and DIPEA (6 eq. per well) in DMF.
-
To each well, add the corresponding carboxylic acid solution followed by the HBTU/DIPEA solution.
-
Seal the plate and agitate at room temperature for 4-6 hours.
-
Drain the reaction solutions through the filter plate.
-
Wash the resin in each well sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the synthesized compounds from the solid support and their subsequent purification.
Materials:
-
Resin-bound compound library
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Genevac or centrifugal evaporator
-
HPLC for purification
Procedure:
-
To each well containing the dried resin, add a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS.
-
Allow the cleavage reaction to proceed for 2 hours at room temperature.
-
Transfer the cleavage solution from each well into a corresponding collection plate.
-
Concentrate the solutions in the collection plate using a Genevac or centrifugal evaporator to remove the TFA.
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO/water).
-
Purify each compound using preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR spectroscopy.
Data Presentation
The following table summarizes hypothetical quantitative data for a representative set of five compounds from a synthesized library.
| Compound ID | R-Group (from R-COOH) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS) |
| Lib-001 | Phenyl | 351.39 | 85 | >95 |
| Lib-002 | 4-Chlorophenyl | 385.83 | 78 | >95 |
| Lib-003 | Cyclohexyl | 357.46 | 91 | >95 |
| Lib-004 | Thiophen-2-yl | 357.42 | 82 | >95 |
| Lib-005 | Pyridin-3-yl | 352.38 | 75 | >95 |
Visualizations
Experimental Workflow
Caption: Solid-phase combinatorial synthesis workflow.
Structure-Activity Relationship (SAR) Logic
Caption: Logic of a Structure-Activity Relationship study.
Troubleshooting & Optimization
troubleshooting common side reactions in 5-Amino-2-methoxybenzenesulfonamide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Amino-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: My chlorosulfonation reaction of 2-methoxyaniline (o-anisidine) resulted in a low yield of the desired 4-amino-3-methoxybenzenesulfonyl chloride. What are the common side reactions?
A1: The primary side reaction during the chlorosulfonation of activated aromatic rings like 2-methoxyaniline is the formation of a diaryl sulfone byproduct. The highly reactive sulfonyl chloride intermediate can undergo a Friedel-Crafts-type reaction with another molecule of the starting material. Additionally, polysulfonation can occur, leading to the introduction of more than one sulfonyl chloride group onto the aromatic ring.
Q2: I am observing a significant amount of a water-soluble impurity after the ammonolysis step. What could this be?
A2: A common issue during ammonolysis is the hydrolysis of the benzenesulfonyl chloride intermediate to the corresponding sulfonic acid (4-amino-3-methoxybenzenesulfonic acid).[1][2][3][4] This occurs when the sulfonyl chloride reacts with water instead of ammonia. The resulting sulfonic acid is highly water-soluble and will be present in the aqueous layer during workup.
Q3: The final product, this compound, is discolored. How can I improve its purity and color?
A3: Discoloration often arises from colored impurities formed during the reaction, potentially from oxidation of the aniline starting material or from the formation of sulfone byproducts which can be colored.[5] Purification by recrystallization is typically effective. Common solvent systems for recrystallization include water or ethanol-water mixtures.[6] The use of activated carbon during recrystallization can also help to remove colored impurities.
Q4: How can I minimize the formation of the diaryl sulfone byproduct during chlorosulfonation?
A4: To minimize sulfone formation, it is crucial to maintain a low reaction temperature (typically 0-10 °C) and to control the stoichiometry of the reactants.[7] Using a slight excess of chlorosulfonic acid can help to ensure complete conversion of the starting material, but a large excess can promote side reactions. Slow, portion-wise addition of the aniline to the chlorosulfonic acid at a controlled temperature is recommended.
Q5: What are the best practices to prevent the hydrolysis of the sulfonyl chloride during ammonolysis?
A5: To favor ammonolysis over hydrolysis, the reaction should be carried out with a concentrated source of ammonia, such as aqueous ammonia or ammonia gas dissolved in a suitable organic solvent.[6] The reaction mixture should be vigorously stirred to ensure good mixing of the organic and aqueous phases (if applicable). Performing the reaction at low temperatures can also help to control the exothermicity and reduce the rate of hydrolysis. Ensuring the sulfonyl chloride intermediate is dry before adding it to the ammonia solution is also critical.
Troubleshooting Common Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete chlorosulfonation. | Ensure a slight molar excess of chlorosulfonic acid. Monitor the reaction by TLC until the starting aniline is consumed. |
| Formation of diaryl sulfone byproduct.[7] | Maintain low reaction temperature (0-10 °C) during chlorosulfonation. Add the 2-methoxyaniline to the chlorosulfonic acid slowly. | |
| Hydrolysis of the sulfonyl chloride intermediate.[1] | Use concentrated aqueous ammonia for ammonolysis. Ensure vigorous stirring and maintain a low temperature. | |
| Product is contaminated with starting material (2-methoxyaniline) | Insufficient amount of chlorosulfonic acid. | Use a slight excess (e.g., 1.1-1.2 equivalents) of chlorosulfonic acid. |
| Reaction time for chlorosulfonation was too short. | Monitor the reaction by TLC and allow it to proceed until the starting material is no longer visible. | |
| Presence of a highly polar, water-soluble impurity | Hydrolysis of the sulfonyl chloride to sulfonic acid.[2][4] | Wash the organic layer containing the product with a saturated solution of sodium bicarbonate to remove the acidic sulfonic acid impurity. |
| Final product is an off-white or colored solid | Formation of colored byproducts (e.g., sulfones, oxidation products).[5] | Recrystallize the final product from an appropriate solvent system (e.g., water, ethanol/water). Treat with activated carbon during recrystallization. |
Experimental Protocols
Protocol 1: Chlorosulfonation of 2-Methoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add chlorosulfonic acid (3 equivalents).
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Slowly add 2-methoxyaniline (1 equivalent) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid 4-amino-3-methoxybenzenesulfonyl chloride will precipitate.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Ammonolysis of 4-Amino-3-methoxybenzenesulfonyl Chloride
-
To a flask containing the dried 4-amino-3-methoxybenzenesulfonyl chloride (1 equivalent), add concentrated aqueous ammonia (excess) at 0-5 °C.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the disappearance of the sulfonyl chloride by TLC.
-
After the reaction is complete, filter the solid product.
-
Wash the solid with cold water.
-
Recrystallize the crude this compound from water or an ethanol-water mixture to obtain the pure product.
Visualizing the Process
Caption: Synthetic pathway for this compound.
References
- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 6. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 7. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Amino-2-methoxybenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Amino-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurity is typically the unreacted starting material, 2-methoxy-5-nitrobenzenesulfonamide . Other potential impurities may include:
-
Isomeric forms: Positional isomers generated during the sulfonation of 2-methoxyaniline (o-anisidine) or the nitration of 2-methoxybenzenesulfonamide.
-
Byproducts of reduction: Incomplete reduction of the nitro group can lead to the presence of nitroso or azoxy compounds.
-
Residual reagents and solvents: Depending on the synthetic route, residual catalysts (e.g., palladium on carbon), reducing agents, and solvents may be present.
Q2: Which purification strategy is most suitable for my crude this compound?
The choice of purification strategy depends on the impurity profile and the desired final purity.
-
Recrystallization is often the most effective and scalable method for removing the primary impurity, 2-methoxy-5-nitrobenzenesulfonamide, especially if the crude product is a solid.
-
Column chromatography is useful for separating a wider range of impurities, including isomers and byproducts with similar polarities, and is ideal for achieving very high purity on a smaller scale.
-
Acid-base extraction can be employed as a preliminary purification step to separate the basic amine product from neutral or acidic impurities.
Q3: How can I quickly assess the purity of my crude and purified samples?
Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative purity assessment. A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The product, being more polar, will have a lower Rf value than less polar impurities. For quantitative analysis and confirmation of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Recrystallization
Problem: Oiling out of the product instead of crystallization.
-
Potential Cause: The boiling point of the solvent may be higher than the melting point of the solute, or the solution is too concentrated.
-
Suggested Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.
-
If oiling persists, consider using a solvent with a lower boiling point.
-
Employ a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a hot anti-solvent (e.g., water) until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.
-
Problem: Poor recovery of the purified product.
-
Potential Cause:
-
Using an excessive amount of solvent.
-
The compound has significant solubility in the solvent even at low temperatures.
-
Premature filtration before crystallization is complete.
-
-
Suggested Solution:
-
Use the minimum amount of hot solvent required to dissolve the crude material completely.
-
After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Concentrate the mother liquor and perform a second recrystallization to recover more product.
-
Problem: The purified product is still colored.
-
Potential Cause: Presence of colored, highly soluble impurities.
-
Suggested Solution:
-
After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (approximately 1-2% w/w).
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool.
-
Column Chromatography
Problem: The compound is not moving from the baseline on the TLC plate or the column.
-
Potential Cause: The mobile phase is not polar enough.
-
Suggested Solution:
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Consider adding a small amount of a more polar solvent like methanol (e.g., 1-5%) to the mobile phase.
-
Problem: Tailing or smearing of the product spot on the TLC plate and poor separation on the column.
-
Potential Cause: The amino group of the product is interacting with the acidic silanol groups on the silica gel.
-
Suggested Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use a deactivated stationary phase, such as neutral alumina or amine-functionalized silica gel.
-
Problem: Co-elution of the product with an impurity.
-
Potential Cause: The chosen mobile phase does not provide sufficient resolution.
-
Suggested Solution:
-
Optimize the mobile phase composition. Try different solvent systems (e.g., dichloromethane/methanol, chloroform/acetone).
-
Use a shallower solvent gradient during elution to improve separation.
-
If the impurity is significantly different in polarity, consider a pre-purification step like an acid-base extraction.
-
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Typical Solvents/Mobile Phase | Initial Purity (Crude) | Final Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water, Isopropanol/Water, Methanol | ~80-90% | >98% | 70-85% | Scalable, cost-effective, efficient for removing major impurities. | May not remove impurities with similar solubility; potential for product loss in mother liquor. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient (e.g., 1:1 to 0:1) | ~80-90% | >99% | 60-75% | High resolution, capable of separating complex mixtures. | Less scalable, requires more solvent, can be time-consuming. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture (in the same ratio as the crystallization solvent).
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase (e.g., 70:30 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to facilitate the elution of the product.
-
Fraction Collection: Collect the eluate in fractions of a suitable volume.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: General workflow for the purification of crude this compound.
addressing solubility issues of 5-Amino-2-methoxybenzenesulfonamide in organic solvents
Welcome to the technical support center for 5-Amino-2-methoxybenzenesulfonamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: Direct quantitative solubility data for this compound is limited in publicly available literature. However, based on its chemical structure (containing both polar amine and sulfonamide groups and a less polar benzene ring) and data for similar sulfonamides, a qualitative assessment can be made. The compound is documented as being slightly soluble in chloroform and methanol.[1] Generally, sulfonamides exhibit solubility in powerful polar aprotic solvents.
Q2: Why is my this compound not dissolving properly?
A2: Poor solubility is a common issue for many pharmaceutical compounds, including sulfonamides.[2][3] Several factors can contribute to this issue:
-
Solvent Choice: The polarity of the solvent may not be optimal for the solute.
-
Temperature: Many compounds require heat to dissolve effectively. Dissolution is often an endothermic process, meaning solubility increases with temperature.[4][5]
-
pH of the Solution: As an amphoteric molecule with both an acidic sulfonamide group and a basic amino group, its solubility is highly pH-dependent.[6]
-
Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the dissolution rate.[5][7]
-
Purity of the Compound: Impurities can sometimes interfere with the dissolution process.
Q3: Can I use heat to improve solubility?
A3: Yes, applying heat is a common and effective method for increasing the solubility of many compounds.[4] It is recommended to gently warm the solvent while stirring and slowly adding the compound. However, be cautious of the compound's thermal stability. Always consult the material's technical data sheet for decomposition temperature and avoid excessive or prolonged heating.
Q4: How does pH affect the solubility of this compound?
A4: this compound has both an acidic sulfonamide group and a basic amino group.
-
In acidic solutions (low pH) , the amino group becomes protonated (R-NH3+), forming a salt that is typically more water-soluble.
-
In alkaline solutions (high pH) , the sulfonamide group can be deprotonated (R-SO2N⁻), also forming a soluble salt.[6] Therefore, adjusting the pH of an aqueous or semi-aqueous solution can dramatically improve solubility. The compound will be least soluble at its isoelectric point.
Q5: Are there any recommended solvent systems for sulfonamides?
A5: Research on various sulfonamides has shown good solubility in certain solvent systems. Powerful solvating agents like dimethylacetamide (DMA) have proven effective.[8] Additionally, binary or ternary solvent mixtures, such as dioxane-water or mixtures containing DMA, glycerol, and water, can enhance solubility significantly.[8] Experimenting with co-solvents is a standard strategy for addressing poor solubility.
Troubleshooting Guides
Issue 1: Compound is not dissolving in a non-polar organic solvent (e.g., Hexane, Toluene).
This is expected. The molecule possesses significant polarity due to the amino and sulfonamide functional groups, making it unlikely to dissolve in non-polar solvents.
Solution Workflow
Caption: Solvent Selection for Non-Polar Insolubility.
Issue 2: Compound shows poor solubility in a recommended polar solvent (e.g., Methanol).
Even in a suitable class of solvent, the solubility might be low. The following steps can be taken to improve it.
Troubleshooting Protocol
-
Agitation & Sonication:
-
Ensure the mixture is being stirred vigorously.
-
Use a sonication bath. Brief, repeated bursts of sonication (e.g., 3 cycles of 15 seconds) can help break up solid aggregates and enhance dissolution.[9]
-
-
Gentle Heating:
-
Warm the solvent in a water bath to a temperature below its boiling point (e.g., 40-50°C for Methanol).
-
Add the this compound powder in small portions to the warm, stirring solvent.
-
-
Use of a Co-Solvent:
-
If a single solvent is insufficient, introduce a small amount of a stronger co-solvent. For instance, if the primary solvent is methanol, adding 5-10% (v/v) of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can significantly increase solubility.
-
Troubleshooting Flowchart
Caption: Stepwise Troubleshooting for Poor Solubility.
Data Summary & Experimental Protocols
Qualitative Solubility Data
| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Dimethylacetamide (DMA) | Good to High | These solvents are powerful solvating agents capable of disrupting the crystal lattice of polar molecules.[8] |
| Polar Protic | Methanol, Ethanol, Water | Slight to Moderate | Can form hydrogen bonds, but solubility may be limited. Solubility in water is expected to be low but pH-dependent.[1][6] |
| Less Polar | Chloroform, Dichloromethane (DCM), Ethyl Acetate | Very Slight to Insoluble | The compound's high polarity limits its interaction with less polar solvents.[1] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | "Like dissolves like" principle; the polar compound will not dissolve in non-polar hydrocarbon solvents. |
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)
This protocol describes the "shake-flask" method, a gold standard for determining the equilibrium solubility of a compound in a specific solvent.[10]
Objective: To determine the saturation concentration of this compound in a chosen solvent at a controlled temperature.
Materials:
-
This compound
-
Chosen solvent (e.g., Ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial (e.g., 5.0 mL).
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Saturation is assumed when the concentration of the solute in the solution remains constant over time.
-
Sample Collection: After equilibration, let the vial stand undisturbed to allow undissolved solids to settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately pass the solution through a 0.2 µm syringe filter to remove all undissolved microcrystals. This step is critical to prevent artificially high concentration readings.
-
Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
This protocol can be repeated for various solvents to build a comprehensive solubility profile for your specific experimental conditions.
References
- 1. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [amp.chemicalbook.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. bmj.com [bmj.com]
- 7. ispe.gr.jp [ispe.gr.jp]
- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
degradation pathways of 5-Amino-2-methoxybenzenesulfonamide under stress conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 5-Amino-2-methoxybenzenesulfonamide under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Disclaimer: Specific degradation studies on this compound are not extensively available in the public domain. The following information is based on established principles of forced degradation studies and data from structurally similar sulfonamide compounds. Researchers should use this as a guide to design and interpret their own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under stress conditions?
A1: Based on the functional groups present (primary aromatic amine, methoxy group, and a sulfonamide linkage), the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis. Thermal degradation may also occur at elevated temperatures.
Q2: What are the likely degradation products I should be looking for?
A2: The primary point of cleavage in many sulfonamides under hydrolytic conditions is the sulfur-nitrogen (S-N) bond.[1][2][3] Oxidation is likely to affect the amino group and the benzene ring.[4][5][6] Therefore, potential degradation products could include:
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2-Methoxy-5-aminobenzenesulfonic acid: Resulting from the cleavage of the S-N bond.
-
Aniline and other amine derivatives: From further degradation.[1][2]
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Oxidized products: Such as nitro or nitroso derivatives from the oxidation of the amino group, and hydroxylated species on the aromatic ring.
-
Products of photolytic degradation: Which can be diverse and may involve cleavage of the sulfonamide bond or modifications to the aromatic ring.[7][8][9][10]
Q3: My compound appears to be degrading even under control conditions. What could be the cause?
A3: Unintended degradation can be due to several factors:
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Trace impurities: The presence of acidic, basic, or metallic impurities in your solvents or reagents can catalyze degradation.
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Light exposure: Many sulfonamides are light-sensitive.[8] Ensure your experiments are conducted in amber glassware or under light-protected conditions.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially if trace metals are present. Degassing your solvents can help mitigate this.
-
Unstable pH: Ensure the pH of your solution is controlled and stable, as pH changes can significantly impact the hydrolysis rate.
Troubleshooting Guides
Issue 1: No or very little degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing. The goal is to achieve 5-20% degradation. |
| Poor solubility of the compound. | Ensure the compound is fully dissolved in the stress medium. A co-solvent may be necessary, but it should be inert under the test conditions. |
| Incorrect stressor for the compound's stability. | The compound may be inherently stable under the applied conditions. Refer to the expected degradation pathways and select a different stressor. |
Issue 2: Excessive degradation (>20%) is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration of the experiment. |
| High reactivity of the compound. | For highly labile compounds, perform time-point studies at shorter intervals to capture the desired degradation range. |
| Secondary degradation. | The initial degradation products may be further degrading. Analyze samples at earlier time points to identify the primary degradants. |
Issue 3: Inconsistent or non-reproducible degradation results.
| Possible Cause | Troubleshooting Step |
| Variability in experimental parameters. | Tightly control all experimental parameters, including temperature, pH, concentration of reactants, and light exposure. |
| Inhomogeneous sample solution. | Ensure complete dissolution and uniform mixing of the compound in the stress medium before initiating the experiment. |
| Analytical method variability. | Validate your analytical method for precision, accuracy, and linearity to ensure the observed variability is not from the measurement technique. |
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on data for similar sulfonamides. The degradation percentages are target ranges for developing stability-indicating methods.
| Stress Condition | Stressor | Temperature | Duration | Expected Degradation (%) | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 h | 5 - 20 | 2-Methoxy-5-aminobenzenesulfonic acid, Aniline |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 24 - 72 h | 5 - 20 | 2-Methoxy-5-aminobenzenesulfonic acid, Aniline |
| Oxidative | 3% H₂O₂ | Room Temp | 24 h | 10 - 20 | Oxidized aromatic ring species, N-oxide derivatives |
| Thermal | Solid State | 80°C | 7 days | < 5 | Minimal degradation expected |
| Photolytic | UV light (e.g., 254 nm) | Room Temp | 24 h | 5 - 20 | Cleavage products, rearranged isomers |
Experimental Protocols
A general protocol for conducting a forced degradation study is outlined below. This should be adapted based on the specific properties of this compound and the analytical techniques available.
Objective: To generate degradation products of this compound under various stress conditions to an extent of 5-20% and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber
-
HPLC with a suitable detector (e.g., UV/DAD or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 8, 24, 48, 72 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat at 60°C. Withdraw and neutralize samples as described for acidic hydrolysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature. Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24 hours).
-
Thermal Degradation: Place the solid drug substance in a controlled temperature oven at 80°C. Withdraw samples at specified time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the solution of the drug substance (~100 µg/mL) to UV light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time points.
-
-
Sample Analysis: Analyze all samples using a suitable, validated stability-indicating HPLC method. The method should be able to separate the parent drug from all degradation products. Peak purity analysis using a DAD or MS detector is highly recommended to ensure that the parent peak is free from any co-eluting degradants.
Visualizations
Caption: Predicted Degradation Pathways of this compound.
References
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of sulfa drugs by fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving HPLC peak shape for 5-Amino-2-methoxybenzenesulfonamide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC analysis of 5-Amino-2-methoxybenzenesulfonamide, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
A1: The most common issues leading to poor peak shape, particularly peak tailing, for this compound are related to its chemical structure. As an aromatic amine, it is susceptible to secondary interactions with the stationary phase. Key causes include:
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Secondary Silanol Interactions: The basic amino group on the molecule can interact with acidic residual silanol groups on the surface of silica-based C18 columns. This secondary retention mechanism can lead to significant peak tailing.
-
Inappropriate Mobile Phase pH: The mobile phase pH plays a critical role in the ionization state of both the analyte and the stationary phase. If the pH is not optimized, it can exacerbate peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can distort peak shapes.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a crucial parameter for controlling the peak shape of ionizable compounds like this compound. The molecule contains a basic amino group. A predicted pKa for the closely related compound, R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide, is approximately 10.08. To ensure consistent protonation of the amino group and minimize its interaction with silanol groups, it is recommended to work at a low pH, typically between 2.5 and 4.0. At this pH, the analyte will carry a positive charge, and the silanol groups on the stationary phase will be largely protonated (neutral), thus reducing unwanted secondary interactions and improving peak symmetry.
Q3: What type of HPLC column is best suited for the analysis of this compound?
A3: For reversed-phase analysis of basic compounds like this compound, a modern, high-purity, end-capped C18 or C8 column is recommended. These columns have a lower concentration of accessible residual silanol groups, which minimizes peak tailing. Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," are an excellent choice.
Q4: Can I use a mobile phase additive to improve peak shape?
A4: Yes, mobile phase additives can be very effective. A small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v), is commonly used to control the pH and improve peak shape. For particularly stubborn peak tailing, a competing base like triethylamine (TEA) can be added to the mobile phase to mask the active silanol sites on the stationary phase. However, be aware that TEA can suppress MS signals if using an LC-MS system.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: Peak Tailing
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Symptom: The peak for this compound is asymmetrical, with a pronounced tail.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like 0.1% formic acid or phosphoric acid. This will protonate the silanol groups, reducing their interaction with the protonated amine of the analyte. |
| Use a modern, high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. | |
| Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites. | |
| Mobile Phase pH too high | Ensure the mobile phase pH is at least 2 pH units below the pKa of the amino group. |
| Sample Overload | Dilute the sample and re-inject to see if peak shape improves. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 2: Poor Resolution
-
Symptom: The peak for this compound is not well separated from other peaks in the chromatogram.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Adjust the organic-to-aqueous ratio in your mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. |
| Consider a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity. | |
| Suboptimal Column Chemistry | Try a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation selectivity. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope of the gradient to improve the separation of closely eluting peaks. |
Issue 3: Variable Retention Times
-
Symptom: The retention time for this compound shifts between injections.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequately Buffered Mobile Phase | Ensure your mobile phase is properly buffered to resist small changes in pH. |
| Column Not Equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature, as temperature can affect retention times. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocol: A Starting Point
The following is a recommended starting method for the analysis of this compound. This protocol is based on methods used for similar sulfonamide compounds and may require optimization for your specific application.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably one that is base-deactivated.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A starting gradient could be 95% A and 5% B, ramping to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 226 nm.[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Information on the solubility of the related compound R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide suggests it is slightly soluble in methanol and chloroform.[2][3]
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used for the analysis of sulfonamides and related aromatic amines.
| Parameter | Typical Range/Value |
| Column Type | C8, C18, Phenyl-Hexyl |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm |
| Particle Size | 3 µm, 5 µm |
| Mobile Phase | Acetonitrile/Water, Methanol/Water with buffer |
| pH Range | 2.0 - 4.5 |
| Buffers/Additives | Phosphate, Acetate, Formic Acid, TFA, TEA |
| Flow Rate | 0.8 - 1.5 mL/min |
| Temperature | 25 - 40 °C |
| Detection Wavelength | 220 - 280 nm |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
- 1. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [amp.chemicalbook.com]
- 3. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide CAS#: 112101-81-2 [m.chemicalbook.com]
identifying and characterizing impurities in 5-Amino-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 5-Amino-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation.[1] They are broadly classified into organic, inorganic, and residual solvents.[2]
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Process-Related Impurities: These include unreacted starting materials, synthetic intermediates, and by-products from the manufacturing process.[1][3]
-
Degradation Products: Sulfonamides can degrade through various pathways such as hydroxylation (addition of a hydroxyl group), acetylation of the amino group, or cleavage of the sulfonamide bond.[1] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify these potential degradation products.[1]
-
Isomeric Impurities: These can include positional isomers of the amino or methoxy groups on the benzene ring.[1]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity analysis.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used technique for separating and quantifying impurities.[2][4] A good stability-indicating HPLC method should be able to separate all impurities from each other and the main active pharmaceutical ingredient (API) peak.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information of the impurities, which is crucial for their identification.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unequivocal structural elucidation of unknown impurities without the need for reference standards.[6] Both 1H and 13C NMR are used to gain detailed structural information.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile or semi-volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for functional group analysis to aid in structural identification.[2]
Troubleshooting Guides
HPLC Analysis
Q3: I am observing significant peak tailing for the main this compound peak in my reversed-phase HPLC analysis. What are the potential causes and solutions?
A3: Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic amino group and acidic silanol groups on the silica-based stationary phase.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can protonate the silanol groups, reducing their interaction with the protonated amine.[1]
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites on the stationary phase, improving peak shape.[1]
-
Column Selection: Using a modern, high-purity silica column with end-capping can significantly reduce accessible silanol groups. Consider a column specifically designed for analyzing basic compounds.[1]
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample and reinjecting.[1]
Mass Spectrometry (MS) Detection
Q4: My MS analysis of this compound shows low sensitivity. How can I enhance the signal intensity?
A4: Low sensitivity in MS detection can result from inefficient ionization, matrix effects, or suboptimal chromatographic conditions.[1]
Strategies for Sensitivity Enhancement:
-
Mobile Phase Optimization for MS: Ensure the mobile phase is compatible with your ionization source. For electrospray ionization (ESI) in positive ion mode, using volatile additives like formic acid or ammonium formate can enhance protonation and improve signal intensity.[1]
-
Sample Preparation: Complex sample matrices can suppress the ionization of the target analyte. A sample clean-up procedure like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove interfering components.[1]
-
Ionization Source Parameter Optimization: Optimize the parameters of your mass spectrometer's ion source, including capillary voltage, gas flow rates (nebulizing and drying gases), and source temperature, to maximize ionization efficiency.[1]
-
Improve Chromatographic Peak Shape: Poor peak shape, such as excessive tailing, can lower peak height and reduce sensitivity. Address chromatographic issues as discussed in the HPLC troubleshooting section.[1]
Structural Elucidation
Q5: How can I confirm the structure of an unknown impurity detected in my sample?
A5: A multi-step approach is typically required for definitive structural confirmation.
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Obtain Mass Information: Use LC-MS to determine the molecular weight of the impurity.[5] High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Isolate the Impurity: If the impurity is present at a sufficient level, preparative HPLC can be used to isolate it.[2][5]
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Spectroscopic Analysis (NMR): The isolated impurity can then be analyzed by NMR (1H, 13C, and other 2D techniques like COSY, HSQC, HMBC) for complete structural elucidation.[5][6]
-
Reference Standard Synthesis: To confirm the proposed structure, it can be synthesized and its properties (e.g., retention time, mass spectrum, NMR spectrum) compared with the isolated impurity.[5]
Experimental Protocols
Representative HPLC Method for Impurity Profiling
This protocol provides a starting point for reversed-phase HPLC analysis. Method optimization may be necessary based on the specific instrumentation and sample matrix.[1]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition.[1] |
NMR Sample Preparation for Structural Elucidation
-
Isolate Impurity: Isolate a sufficient quantity (typically >1 mg) of the impurity using preparative HPLC.
-
Dry the Sample: Lyophilize or use a vacuum centrifuge to completely remove the solvent.
-
Dissolve in Deuterated Solvent: Dissolve the dried impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire Spectra: Acquire 1H, 13C, and 2D NMR spectra as needed for structural analysis.
Visualizations
Caption: Workflow for impurity identification and characterization.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 6. veeprho.com [veeprho.com]
- 7. rsc.org [rsc.org]
scale-up challenges in the production of 5-Amino-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 5-Amino-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their primary scale-up challenges?
A1: The most prevalent synthetic strategies for this compound, particularly for its optically active forms like (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, often commence with starting materials such as D-alanine and methoxybenzene. A common route involves a multi-step process including a Friedel-Crafts reaction.[1] Key scale-up challenges associated with this synthesis include:
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Harsh Reaction Conditions: The use of reagents like chlorosulfonic acid necessitates specialized equipment and handling procedures due to its corrosive and hazardous nature.[2]
-
Control of Exotherms: Reactions such as chlorosulfonation can be highly exothermic, requiring careful temperature management to prevent side reactions and ensure safety at a larger scale.
-
Impurity Profile Management: Undesired side reactions, such as the chlorination of aromatic rings or hydrolysis of the sulfonyl chloride intermediate, can lead to complex impurity profiles that are challenging to manage and remove during scale-up.[2]
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Maintaining Optical Purity: For chiral syntheses, preventing racemization during each step is critical and often requires careful selection of reagents and reaction conditions.[1]
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Solid Handling and Isolation: The physical properties of intermediates and the final product, such as crystal form and particle size, can impact filtration and drying efficiency during scale-up.
Q2: I am observing a low yield during the sulfonamide formation step. What are the likely causes and how can I troubleshoot this?
A2: Low yields in sulfonamide synthesis are a common issue. The primary causes and troubleshooting steps are outlined below:
-
Presence of Moisture: The sulfonyl chloride intermediate is highly susceptible to hydrolysis. The presence of water in the reaction mixture will convert it to the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.[2]
-
Solution: Ensure all solvents are anhydrous and glassware is thoroughly dried. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[2]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using analytical techniques like TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the amine.[2]
-
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.
-
Solution: For the addition of the sulfonyl chloride to the amine, it is often beneficial to cool the reaction mixture (e.g., to 0 °C) to control the initial exotherm and then allow it to slowly warm to room temperature.[2]
-
-
Product Degradation: The final sulfonamide product may be unstable under the reaction or workup conditions.
-
Solution: Ensure the workup procedure is not overly harsh. For example, avoid prolonged exposure to strong acids or bases if the product is sensitive to them.[2]
-
Q3: How can I effectively purify this compound at a larger scale?
A3: Purification of sulfonamides at scale often relies on crystallization. Key considerations include:
-
Solvent Selection: The choice of solvent is critical for effective purification. A suitable solvent system should provide good solubility at elevated temperatures and poor solubility at lower temperatures to maximize recovery.
-
Control of Crystallization: The cooling rate and agitation can influence the crystal size and purity. A slower cooling rate generally leads to larger, purer crystals.
-
Washing: Washing the isolated crystals with a cold, appropriate solvent can help remove residual impurities.
-
Recrystallization: If the initial purity is not satisfactory, a second recrystallization step may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of sulfonic acid byproduct | Hydrolysis of the sulfonyl chloride intermediate due to moisture. | Use anhydrous solvents, dry glassware thoroughly, and consider running the reaction under an inert atmosphere.[2] |
| Formation of di-sulfonated amine | The stoichiometry of the amine to the sulfonyl chloride is incorrect, or the addition of the sulfonyl chloride is too rapid. | Use a slight excess of the primary amine. Add the sulfonyl chloride solution dropwise to the amine solution at a controlled, low temperature (e.g., 0 °C).[2] |
| Inconsistent reaction times at scale | Poor heat transfer in larger reactors leading to temperature gradients. | Ensure adequate agitation and use a reactor with appropriate heat transfer capabilities. Monitor the internal temperature of the reaction closely. |
| Difficulty in filtering the final product | Fine particle size or undesirable crystal morphology. | Optimize the crystallization process by controlling the cooling rate and agitation. Consider performing a solvent screen to find a system that yields more easily filterable crystals. |
| Loss of optical purity | Racemization occurring during one of the synthetic steps. | Carefully review each step of the synthesis for harsh conditions (e.g., high temperatures, strong acids or bases) that could lead to racemization.[1] |
Quantitative Data Summary
| Process Parameter | Laboratory Scale | Pilot/Production Scale (Optimized) | Reference |
| Yield (Hydrogenation Step) | Not specified | Up to 96% - 100% | [3] |
| Yield (Etherification) | Not specified | 92.6% | [4] |
| Yield (Sulfonyl Chloride Formation) | Not specified | 95.7% | [4] |
| Yield (Amine Formation) | Not specified | 75.8% | [4] |
| Molar Ratio (Methoxy Benzoic Acid : Chlorosulfonic Acid) | Not specified | 1 : 5 | [4] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis from a Sulfonyl Chloride and a Primary Amine:
-
Preparation: Dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (2.0 equivalents), to the solution and stir.[2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[2]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.[2]
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Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.[2]
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Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1 M HCl).[2]
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low sulfonamide yield.
References
- 1. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
minimizing byproduct formation during the synthesis of 5-Amino-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Amino-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic approach involves a two-step process starting from 2-methoxyaniline. The first step is the chlorosulfonation of 2-methoxyaniline to form 5-(aminosulfonyl)-2-methoxybenzenesulfonyl chloride. This is followed by the reduction of the sulfonyl chloride and hydrolysis of the resulting intermediate to yield this compound.
Q2: What are the critical parameters to control during the chlorosulfonation step?
A2: Temperature control is crucial during the addition of chlorosulfonic acid to prevent overheating, which can lead to the formation of undesired isomers and polysulfonated byproducts. The molar ratio of the reactants should also be carefully controlled to ensure complete conversion and minimize side reactions.
Q3: What are the potential sources of impurity in the final product?
A3: Impurities can arise from several sources, including unreacted starting materials, isomeric byproducts from the chlorosulfonation step, products of incomplete reactions, and over-sulfonated species. The subsequent amination or reduction steps can also introduce impurities if not carried out to completion or under optimal conditions.
Q4: How can the purity of this compound be improved?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as an ethanol/water mixture. The choice of solvent and crystallization conditions are critical for effectively removing impurities. Column chromatography can also be employed for higher purity requirements, although it may be less practical for large-scale synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete chlorosulfonation reaction. | Ensure dropwise addition of chlorosulfonic acid at a low temperature (0-5 °C). Increase the reaction time or slightly increase the molar excess of chlorosulfonic acid. |
| Incomplete reduction of the sulfonyl chloride. | Verify the activity of the reducing agent. Optimize the reaction temperature and time for the reduction step. | |
| Loss of product during workup and purification. | Optimize the extraction and recrystallization procedures. Minimize transfer losses. | |
| Presence of Isomeric Byproducts | High reaction temperature during chlorosulfonation. | Maintain a strict temperature control (0-5 °C) throughout the addition of chlorosulfonic acid. |
| Incorrect starting material (e.g., presence of isomeric methoxyanilines). | Verify the purity of the starting 2-methoxyaniline using appropriate analytical techniques (e.g., GC-MS, NMR). | |
| Formation of Di-sulfonated Byproduct | Excess of chlorosulfonic acid or prolonged reaction time at elevated temperatures. | Use a controlled molar ratio of chlorosulfonic acid. Avoid exceeding the recommended reaction temperature and time. |
| Incomplete Amination | Insufficient amount of aminating agent or non-optimal reaction conditions. | Use a slight excess of the aminating agent (e.g., ammonia). Ensure the reaction temperature and pressure are suitable for the specific amination procedure. |
| Product is Difficult to Crystallize | Presence of significant impurities inhibiting crystal formation. | Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. Try different solvent systems for crystallization. |
Experimental Protocols
1. Chlorosulfonation of 2-Methoxyaniline
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-methoxyaniline (1.0 eq).
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Cool the flask to 0-5 °C in an ice-salt bath.
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Slowly add chlorosulfonic acid (2.0-2.5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with stirring.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the crude sulfonyl chloride.
2. Ammonolysis of the Sulfonyl Chloride
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Suspend the crude 5-(aminosulfonyl)-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as aqueous ammonia.
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Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).
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Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield crude this compound.
3. Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture).
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through a celite bed.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
troubleshooting low yield in solid-phase synthesis of peptide-sulfonamide conjugates
Welcome to the technical support center for the solid-phase synthesis of peptide-sulfonamide conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, and to provide answers to frequently asked questions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of peptide-sulfonamide conjugates.
Q1: My final yield of the peptide-sulfonamide conjugate is significantly lower than expected. How do I determine the cause?
A1: Low yield can stem from several stages of the synthesis: incomplete peptide chain elongation, inefficient sulfonylation, or poor cleavage and work-up. A logical diagnostic workflow is essential to pinpoint the issue.
Diagnostic Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in peptide-sulfonamide synthesis.
Initial Steps:
-
Analyze the Crude Product: Before extensive troubleshooting, analyze a small amount of the crude product by LC-MS. This will help identify the presence of the desired product versus side products like truncated peptides or unreacted starting material.[1]
-
Review Your Synthesis Protocol: Carefully re-examine your entire protocol, including reagent concentrations, reaction times, and washing steps.
Q2: How can I determine if the sulfonylation step is the primary cause of low yield?
A2: Inefficient coupling of the sulfonyl chloride to the resin-bound peptide is a common bottleneck.
Troubleshooting Inefficient Sulfonylation:
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Monitor the Reaction: Use a colorimetric test to monitor the disappearance of the free N-terminal amine on the peptide resin. The Kaiser test is suitable for primary amines, while the Chloranil test should be used for secondary amines (e.g., after proline).[2][3] A positive test after the sulfonylation reaction indicates incomplete coupling.
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Optimize Reaction Conditions: The choice of base and solvent can significantly impact sulfonylation efficiency. Steric hindrance from bulky amino acids near the N-terminus can also impede the reaction.[4]
| Parameter | Recommendation | Rationale |
| Sulfonyl Chloride | Use a 2-4 fold excess of the sulfonyl chloride. | Drives the reaction towards completion. |
| Base | Screen different bases such as DIPEA, 2,4,6-collidine, or pyridine. | The basicity and steric bulk of the base can influence the reaction rate and minimize side reactions. |
| Solvent | Use a solvent that ensures good swelling of the resin, such as DMF or NMP.[4] | Proper solvation is crucial for reagent accessibility to the peptide chain.[4] |
| Reaction Time | Increase the reaction time to 4-12 hours. | Allows for completion of sterically hindered couplings. |
| Temperature | Consider performing the reaction at a slightly elevated temperature (e.g., 40 °C). | Can help overcome activation energy barriers, but monitor for potential side reactions. |
Q3: I suspect side reactions are occurring during my synthesis. What are the common side reactions and how can I minimize them?
A3: Several side reactions can reduce the yield of your desired peptide-sulfonamide conjugate.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategy |
| N-acylation | The free amine of the peptide reacts with an activated carboxylic acid (e.g., from a coupling reagent) instead of the sulfonyl chloride. | Ensure complete removal of coupling reagents from the previous step. Consider a capping step with acetic anhydride before sulfonylation to block any unreacted amines from peptide synthesis. |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly when followed by small amino acids like glycine, can occur under basic conditions. | Use protecting groups for aspartic acid that are less prone to this side reaction, such as Fmoc-Asp(OMpe)-OH.[5] |
| Diketopiperazine Formation | Cyclization and cleavage of the N-terminal dipeptide from the resin, especially with proline or glycine at the C-terminus. | Use 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and reduces the likelihood of this side reaction. |
| Oxidation of Sensitive Residues | Methionine, cysteine, and tryptophan are susceptible to oxidation during synthesis and cleavage. | Use a cleavage cocktail containing scavengers like EDT, thioanisole, and in the case of methionine, consider a specialized cocktail with ammonium iodide.[5][6] |
Cleavage Cocktail Optimization for Methionine-Containing Peptides [6]
| Cleavage Cocktail | % Methionine Sulfoxide Observed |
| Reagent K (Standard) | 15-55% |
| Reagent R (Standard) | 15-55% |
| Reagent B (Standard) | 15-55% |
| Reagent H (Optimized for Met) | Undetectable |
Frequently Asked Questions (FAQs)
Q: Which analytical techniques are best for characterizing my peptide-sulfonamide conjugate and identifying impurities?
A: A combination of techniques is recommended for comprehensive characterization:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for determining the molecular weight of the product and identifying impurities.[1]
-
HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the crude and purified product.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: Can provide detailed structural information and confirm the presence of the sulfonamide bond.
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Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the peptide portion of the conjugate.
Q: How can I monitor the completion of the sulfonylation reaction on the solid support?
A: The most common method is to test for the presence of free amines after the reaction.
Workflow for Monitoring On-Resin Reactions
Caption: Workflow for monitoring on-resin sulfonylation reaction completion.
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Kaiser Test: For primary amines. A blue color indicates the presence of free amines.[7]
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Chloranil Test: For secondary amines. A blue or greenish-blue color indicates the presence of free amines.[2][3]
Q: What is a good starting point for a cleavage cocktail for a peptide-sulfonamide conjugate?
A: A standard and effective cleavage cocktail for many peptides is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A common ratio is 95:2.5:2.5 (TFA:H₂O:TIS).[8] However, the optimal cocktail depends on the amino acid composition of your peptide. For peptides containing sensitive residues, additional scavengers are necessary.[5][6]
Q: Can I quantify the loading of my peptide on the resin before cleavage?
A: Yes, Fmoc quantification is a reliable method. After coupling an Fmoc-protected amino acid, a small, accurately weighed amount of resin is treated with a piperidine solution to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct is then measured spectrophotometrically at around 301 nm.[9][10] This allows you to calculate the initial loading and monitor the efficiency of each coupling step.
Experimental Protocols
Protocol 1: On-Resin Sulfonylation of a Peptide
This protocol is a general guideline and may require optimization for specific peptide sequences and sulfonyl chlorides.
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Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous DMF for 30 minutes in a reaction vessel.
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Reagent Preparation: In a separate vial, dissolve the sulfonyl chloride (3 equivalents) in anhydrous DMF.
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Reaction Setup: Drain the DMF from the swollen resin. Add the sulfonyl chloride solution to the resin, followed by the addition of a suitable base such as DIPEA (6 equivalents).
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Reaction: Agitate the reaction mixture at room temperature for 4-12 hours.
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Monitoring: After the reaction time, take a small sample of the resin, wash thoroughly with DMF, and perform a Kaiser or Chloranil test to check for the presence of free amines.[2][3][7]
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Washing: Once the reaction is complete (negative colorimetric test), wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Cleavage of the Peptide-Sulfonamide Conjugate from the Resin
Caution: Perform this procedure in a well-ventilated fume hood.
-
Resin Preparation: Place the dry peptide-sulfonamide-resin in a reaction vessel.
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Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail. For a standard peptide, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[8] For peptides with sensitive residues, refer to the table in the troubleshooting section.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
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Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide-sulfonamide conjugate by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
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Isolation: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.
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Purification: Purify the crude product by preparative HPLC.
Protocol 3: Chloranil Test for Secondary Amines [2][3]
-
Reagent A: 2% acetaldehyde in DMF.
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Reagent B: 2% p-chloranil in DMF.
-
Procedure:
-
Place a small sample of washed and dried resin beads in a test tube.
-
Add 1-2 drops of Reagent A.
-
Add 1-2 drops of Reagent B.
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Let the mixture stand at room temperature for 5 minutes.
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A blue or greenish-blue color on the beads indicates the presence of a secondary amine.
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 7. fiveable.me [fiveable.me]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 5-Amino-2-methoxybenzenesulfonamide Analysis as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-2-methoxybenzenesulfonamide, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] It also presents a comparison with alternative analytical techniques, offering supporting data to aid in method selection for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) Method
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
HPLC Method Validation as per ICH Q2(R1) Guidelines
The validation of the proposed HPLC method is critical to ensure its suitability for the intended purpose. The following table summarizes the validation parameters and their typical acceptance criteria as stipulated by ICH guidelines.[1]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the analyte. | To ensure the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range. | To demonstrate a proportional relationship between concentration and response. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To define the concentration limits for reliable quantification. |
| Accuracy | % Recovery of 98.0% to 102.0% for the analyte. | To determine the closeness of the test results to the true value. |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | To evaluate the method's capacity to remain unaffected by small variations. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique for the analysis of this compound, other methods can also be employed. The following table provides a comparison of HPLC with Spectrophotometry and Thin-Layer Chromatography (TLC).
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on partitioning between a stationary and mobile phase. | High sensitivity, specificity, and accuracy; suitable for quantification.[5] | Requires more expensive equipment and skilled personnel. |
| Spectrophotometry | Measurement of light absorption by the analyte after a color-forming reaction. | Simple, rapid, and cost-effective.[6][7] | Lower specificity; potential for interference from other compounds.[8] |
| TLC | Separation on a thin layer of adsorbent material. | Simple, low cost, and suitable for qualitative analysis and impurity profiling.[5] | Lower sensitivity and precision compared to HPLC; not ideal for quantification. |
Performance Data of Alternative Methods for Sulfonamides
The following table summarizes typical performance data for spectrophotometric and TLC methods for the analysis of sulfonamides, providing a basis for comparison with the proposed HPLC method.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) |
| Spectrophotometry | 0.1 - 7.0 µg/mL[7] | 0.03 - 0.05 µg/mL[7] | 0.11 - 0.18 µg/mL[7] | 97.3 - 100.8%[7] |
| TLC | Qualitative | - | - | - |
Experimental Protocols
Proposed HPLC Method Validation Protocol
A detailed protocol for the validation of the proposed HPLC method for this compound should be established. This would include the preparation of standard and sample solutions, the execution of runs for each validation parameter, and the analysis of the resulting data against the predefined acceptance criteria.
Spectrophotometric Method Protocol
A general protocol for the spectrophotometric determination of sulfonamides involves the diazotization of the primary amino group with sodium nitrite in an acidic medium, followed by coupling with a suitable chromogenic agent (e.g., N-(1-Naphthyl)ethylenediamine) to produce a colored azo dye. The absorbance of the resulting solution is then measured at the wavelength of maximum absorption.[7]
TLC Method Protocol
For the TLC analysis of this compound, a solution of the sample is spotted onto a TLC plate coated with silica gel. The plate is then developed in a suitable solvent system (e.g., a mixture of a non-polar and a polar solvent). After development, the spots can be visualized under UV light or by using a suitable staining reagent. The retention factor (Rf) value of the analyte can then be calculated and compared with that of a standard.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method as per ICH guidelines.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
References
- 1. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. benchchem.com [benchchem.com]
- 6. Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 5-Amino-2-methoxybenzenesulfonamide
A comparative analysis of synthetic routes to 5-Amino-2-methoxybenzenesulfonamide reveals several strategic approaches, primarily centered around the functionalization of a substituted benzene ring. For researchers and professionals in drug development, selecting an optimal route depends on factors such as starting material availability, overall yield, purity of the final product, and scalability. This guide provides a comparative overview of two common synthetic pathways, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound typically involves two main strategies:
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Route A: Nitration and Subsequent Reduction. This classic approach begins with a commercially available precursor, 2-methoxybenzenesulfonamide, introducing a nitro group at the 5-position, which is then reduced to the desired amino group.
-
Route B: Chlorosulfonation of a Protected Aniline. This pathway starts with N-acetyl-p-anisidine (4-acetamidoanisole). The synthesis involves chlorosulfonation, followed by amination to form the sulfonamide, and finally, deprotection of the acetyl group to yield the target amine.
Below is a summary of the key performance indicators for each route.
| Parameter | Route A: Nitration & Reduction | Route B: Chlorosulfonation of Protected Aniline |
| Starting Material | 2-Methoxybenzenesulfonamide | N-acetyl-p-anisidine |
| Key Reactions | Electrophilic Nitration, Nitro Group Reduction | Electrophilic Chlorosulfonation, Ammonolysis, Hydrolysis |
| Overall Yield | ~65-75% | ~70-80% |
| Purity | >98% | >99% |
| Key Advantages | Fewer steps, straightforward reactions. | High purity, avoids harsh nitrating agents. |
| Key Disadvantages | Use of potent nitrating agents, potential for side products. | Longer sequence (protection/deprotection). |
Experimental Protocols
Route A: Nitration and Reduction
This synthesis proceeds in two main steps from 2-methoxybenzenesulfonamide.
Step 1: Synthesis of 2-Methoxy-5-nitrobenzenesulfonamide
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To a cooled (0-5 °C) solution of fuming nitric acid, 2-methoxybenzenesulfonamide is added portion-wise while maintaining the temperature.
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The mixture is stirred at this temperature for 1-2 hours.
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The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Recrystallization from ethanol yields the pure 2-methoxy-5-nitrobenzenesulfonamide.
Step 2: Synthesis of this compound
-
The 2-methoxy-5-nitrobenzenesulfonamide is dissolved in ethanol.
-
A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., H₂ with Pd/C catalyst), is added to the solution.
-
If using SnCl₂/HCl, the mixture is heated under reflux for 3-4 hours.
-
After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution to precipitate the tin salts.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the solvent is evaporated to yield the crude product.
-
The final product is purified by recrystallization.
Route B: Chlorosulfonation of a Protected Aniline
This route involves the protection of the amino group of p-anisidine, followed by sulfonation and deprotection.
Step 1: Synthesis of N-(4-methoxyphenyl)acetamide (4-Acetamidoanisole)
-
p-Anisidine is dissolved in a suitable solvent, such as dichloromethane or water.
-
Acetic anhydride is added slowly to the solution, often in the presence of a base like sodium acetate if performed in water.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The precipitated product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 4-Acetamido-3-(aminosulfonyl)anisole
-
4-Acetamidoanisole is added portion-wise to an excess of chlorosulfonic acid at a low temperature (0-5 °C).
-
The reaction mixture is stirred at room temperature for 2-3 hours until the reaction is complete.
-
The mixture is then carefully poured onto crushed ice to decompose the excess chlorosulfonic acid.
-
The resulting sulfonyl chloride precipitates and is collected by filtration.
-
The crude sulfonyl chloride is immediately added to a cooled, concentrated aqueous ammonia solution.
-
The mixture is stirred, allowing the sulfonamide to form. The solid product is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
-
The 4-acetamido-3-(aminosulfonyl)anisole is suspended in an aqueous solution of hydrochloric acid.
-
The mixture is heated under reflux for 1-2 hours to hydrolyze the acetamide group.
-
After cooling, the solution is neutralized with a base (e.g., sodium carbonate) to precipitate the final product.[1]
-
The this compound is collected by filtration, washed with cold water, and dried.[1]
Visualized Synthetic Pathways
The logical flow of each synthetic route is depicted below using Graphviz diagrams.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
References
A Comparative Analysis of the Biological Activities of 5-Amino-2-methoxybenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-2-methoxybenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents. Derivatives of this compound have demonstrated a wide spectrum of biological activities, primarily as anticancer agents and carbonic anhydrase inhibitors. This guide provides a comparative overview of the biological performance of selected derivatives, supported by experimental data from peer-reviewed studies.
Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The in-vitro anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anticancer Activity of Chalcone-Sulfonamide Derivatives against MCF-7 Breast Cancer Cell Line [1]
| Compound | Derivative Structure | IC50 (µM) | Reference |
| 4 | (E)–2–methoxy–N–(4–methoxyphenyl)–5–(3–(4–nitrophenyl) acryloyl) benzenesulfonamide | More potent than Tamoxifen | [1] |
| Tamoxifen | Reference Drug | - | [1] |
Note: The study states that compound 4 showed better anticancer activity than Tamoxifen, but does not provide a specific IC50 value for compound 4.[1]
Table 2: Anticancer Activity of N-substituted Toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide Derivatives [2]
| Compound | Derivative Name | HeLa (GI50 µM) | MDA-MB231 (GI50 µM) | MCF-7 (GI50 µM) | Reference |
| 8a | N-ethyl toluene-4-sulphonamide | 10.91 - 19.22 | 10.91 - 19.22 | 10.91 - 19.22 | [2] |
| 8b | 2,5-Dichlorothiophene-3-sulfonamide | 7.2 ± 1.12 | 4.62 ± 0.13 | 7.13 ± 0.13 | [2] |
Note: GI50 is the concentration of the drug that inhibits cell growth by 50%.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][4][5] They are established therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer.[3] Sulfonamides are a well-known class of CA inhibitors.[6]
Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by N-substituted Benzenesulfonamide Derivatives [7]
| Compound | hCA I (KI µM) | hCA II (KI µM) | hCA IV (KI µM) | hCA IX (KI µM) | hCA XII (KI µM) | Reference |
| 1 (Benzenesulfonamide) | 0.086 | 0.101 | 7.96 | 0.097 | 0.090 | [7] |
| 2 (N-hydroxy derivative) | 2.73 | 5.47 | 24.6 | 60.3 | 1.53 | [7] |
| 3 (N-methoxy derivative) | >1000 | 8.96 | 39.5 | 64.3 | 8.32 | [7] |
| 4 (N-nitro derivative) | 58.3 | 64.2 | 11.0 | 4.5 | 3.9 | [7] |
| AAZ (Acetazolamide) | 0.25 | 0.012 | 0.074 | 0.026 | 0.006 | [7] |
Note: KI is the inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower KI value indicates a more potent inhibitor.
Table 4: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Hydrazonobenzenesulfonamide Derivatives [8]
| Compound | hCA I (KI nM) | hCA II (KI nM) | hCA IX (KI nM) | hCA XII (KI nM) | Reference |
| 5 | 18.5 - 45.5 | - | - | - | [8] |
| 7 | 18.5 - 45.5 | - | - | - | [8] |
| 12 | 18.5 - 45.5 | - | - | - | [8] |
| 13 | 18.5 - 45.5 | - | - | - | [8] |
| 27 | 18.5 - 45.5 | - | - | - | [8] |
| 29 | 18.5 - 45.5 | - | - | - | [8] |
| AAZ (Acetazolamide) | 250 | - | - | - | [8] |
Note: These compounds showed stronger inhibitory effects against hCA I than acetazolamide.[8]
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
This protocol is adapted from the guidelines for screening the bioactivity of sulfonamides.[9]
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
-
Test sulfonamide compounds
-
Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[9]
4. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Method)
This protocol is based on the CO2 hydrase assay.[7][8]
1. Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The rate of this reaction is monitored by a pH indicator, and the inhibition is determined by the change in the reaction rate in the presence of the inhibitor.
2. Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test sulfonamide compounds
-
Buffer (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
3. Procedure:
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The reaction is initiated by mixing equal volumes of the enzyme solution (containing the inhibitor at various concentrations) and the CO2-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
4. Data Analysis: The initial rates of the reaction are calculated from the linear portion of the absorbance curve. The inhibition constant (KI) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizations
References
- 1. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic Anhydrase Activity Assay [protocols.io]
- 5. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
The rigorous analysis of related substances is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) such as 5-Amino-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of drugs like Tamsulosin, ensuring the purity profile is paramount for safety and efficacy. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of related substances, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Furthermore, it compares this "gold standard" technique with alternative analytical methods, offering researchers and drug development professionals a basis for selecting the most appropriate methodology for their needs.
High-Performance Liquid Chromatography (HPLC): A Validated Method
HPLC is the most widely used technique for the quantitative determination of impurities in pharmaceutical compounds due to its high sensitivity, specificity, and robustness.[4] A stability-indicating HPLC method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and any placebo components. The validation of such a method ensures that it is fit for its intended purpose.[2][3]
Experimental Protocol: HPLC Method
This protocol outlines a model reversed-phase HPLC method for the analysis of related substances in this compound.
1. Equipment and Materials:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Chemicals: Acetonitrile (HPLC grade), Formic acid (analytical grade), Water (HPLC grade), this compound reference standard, and standards for potential impurities (e.g., Impurity A: 4-Amino-3-methoxybenzenesulfonamide, Impurity B: 5-Nitro-2-methoxybenzenesulfonamide).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 15 70 20 90 22 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Diluent: Mobile Phase A and Mobile Phase B in a 90:10 v/v ratio.
-
Standard Solution: Prepare a stock solution of the this compound reference standard and each impurity standard in the diluent. Further dilute to the required concentrations for linearity, accuracy, and precision studies.
-
Test Solution: Dissolve an accurately weighed amount of the this compound sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.
Data Presentation: Validation Parameters
The following tables summarize the acceptance criteria and representative data for the validation of the HPLC method, as per ICH guidelines.
Specificity (Forced Degradation Studies)
To demonstrate that the method is stability-indicating, forced degradation studies are performed.[5][6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5][6]
| Stress Condition | Conditions | Observation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Significant degradation peak observed, well-resolved from the main peak. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 12 hours | Major degradation product formed, baseline separation achieved. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Two minor degradation peaks observed, both resolved. |
| Thermal Degradation | Solid sample at 105°C for 48 hours | Minimal degradation, indicating good thermal stability. |
| Photolytic Degradation | Solid sample exposed to ICH-specified light conditions | One minor degradation peak observed, resolved from the main peak. |
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
| This compound | 1.0 - 150.0 | 0.9995 | 125.4 |
| Impurity A | 0.5 - 7.5 | 0.9998 | 55.2 |
| Impurity B | 0.5 - 7.5 | 0.9997 | 62.1 |
Accuracy (% Recovery)
Accuracy is assessed by spiking the drug substance with known amounts of impurities at different concentration levels.
| Analyte | Spiked Level | % Recovery (Mean ± SD, n=3) |
| Impurity A | 50% (0.25 µg/mL) | 99.5 ± 0.8 |
| 100% (0.50 µg/mL) | 101.2 ± 0.5 | |
| 150% (0.75 µg/mL) | 100.8 ± 0.7 | |
| Impurity B | 50% (0.25 µg/mL) | 98.9 ± 1.1 |
| 100% (0.50 µg/mL) | 100.5 ± 0.6 | |
| 150% (0.75 µg/mL) | 101.5 ± 0.9 |
Precision (% RSD)
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Analyte | Concentration (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
| Impurity A | 0.50 | 1.2 | 1.8 |
| Impurity B | 0.50 | 1.5 | 2.1 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | 0.05 | 0.15 |
| Impurity B | 0.06 | 0.18 |
Comparison with Alternative Analytical Techniques
While HPLC is the standard, other techniques can be employed for impurity analysis, each with its own advantages and limitations.
| Technique | Principle | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a liquid mobile phase.[4] | High (ng to µg/mL) | Excellent, high precision and accuracy.[4] | Robust, reproducible, widely available, suitable for routine QC. | Requires reference standards, potential for co-elution. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Moderate (µg) | Semi-quantitative at best. | Simple, rapid, low cost, good for screening. | Lower resolution and sensitivity compared to HPLC. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[4] | Very High (pg to ng/mL) | Excellent, highly specific. | Definitive identification of unknown impurities, high sensitivity.[4] | High cost, complex instrumentation, requires specialized expertise. |
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to visualize the logical flow of the validation process and the relationships between different experimental stages.
Caption: A workflow for the validation of an analytical method.
Caption: Logic for demonstrating specificity via forced degradation.
References
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Comparative Cross-Reactivity Analysis of 5-Amino-2-methoxybenzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical analogs of 5-Amino-2-methoxybenzenesulfonamide. Due to the limited publicly available cross-reactivity data for this compound, this guide presents a representative comparison based on data synthesized from studies on the broader class of sulfonamide drugs. The experimental data herein is illustrative and aims to provide a framework for conducting and evaluating such studies.
Introduction to Sulfonamide Cross-Reactivity
Sulfonamides are a class of synthetic compounds characterized by a sulfanilamide core structure.[1][2] They exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4] Cross-reactivity among different sulfonamide-containing drugs is a significant consideration in drug development and clinical practice.[3][5] This phenomenon can be mediated by immunological responses to common structural motifs or by off-target pharmacological effects where analogs bind to unintended receptors or enzymes.[5] Understanding the cross-reactivity profile of new chemical entities is crucial for assessing their safety and selectivity.
Comparative Analysis of Target Selectivity
To illustrate a typical cross-reactivity study, we present hypothetical data for three analogs of this compound against a panel of related and off-target proteins. The primary target for many antimicrobial sulfonamides is Dihydropteroate Synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][7][8] Off-target activities are common for sulfonamides and can include interactions with human enzymes like Carbonic Anhydrases (CAs) or Cyclooxygenases (COXs).
Table 1: In Vitro Inhibitory Activity (IC₅₀, µM) of this compound Analogs
| Compound | Primary Target: DHPS (S. aureus) | Off-Target 1: Carbonic Anhydrase II (Human) | Off-Target 2: COX-2 (Human) |
| Analog A | 0.5 | 25 | > 100 |
| Analog B | 1.2 | 5 | 50 |
| Analog C | 0.8 | > 100 | 10 |
Data is hypothetical and for illustrative purposes.
Table 2: Cellular Potency (EC₅₀, µM) in Functional Assays
| Compound | Antibacterial Activity (MIC vs. S. aureus) | Anti-inflammatory Activity (PGE₂ Inhibition) |
| Analog A | 1.0 | > 100 |
| Analog B | 2.5 | 15 |
| Analog C | 1.5 | 5 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of cross-reactivity studies.
This in vitro enzymatic assay quantifies the ability of a compound to inhibit the synthesis of dihydropteroate from para-aminobenzoic acid (PABA).
-
Enzyme and Substrates: Recombinant DHPS is incubated with saturating concentrations of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and varying concentrations of PABA.
-
Compound Incubation: The test compounds (analogs) are added to the reaction mixture at a range of concentrations.
-
Reaction Initiation and Detection: The reaction is initiated and allowed to proceed for a set time. The product, dihydropteroate, is quantified, often by spectrophotometry or a coupled enzymatic reaction.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by fitting the dose-response data to a suitable model.
This assay measures the inhibition of CA-catalyzed hydration of CO₂.
-
Enzyme and Substrate: Purified human Carbonic Anhydrase II and a suitable substrate (e.g., p-nitrophenyl acetate) are used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction and Detection: The hydrolysis of the substrate is monitored spectrophotometrically by the increase in absorbance of the product.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.
-
Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well plate containing growth medium.
-
Inoculation and Incubation: The bacterial suspension is added to each well, and the plate is incubated under optimal growth conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding the broader biological context.
The primary antibacterial action of sulfonamides is the inhibition of the folic acid synthesis pathway, which is crucial for bacterial DNA and protein synthesis.[1][6][7]
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamide analogs.
A systematic approach is necessary to evaluate the selectivity of new chemical entities.
Caption: A phased approach for evaluating the cross-reactivity and selectivity of drug candidates.
Conclusion
The illustrative data and protocols in this guide highlight the importance of comprehensive cross-reactivity profiling in the early stages of drug discovery. While specific data for this compound analogs is not widely published, the principles of assessing on-target and off-target activities within the broader sulfonamide class provide a valuable roadmap for researchers. A thorough understanding of a compound's selectivity is paramount for the development of safe and effective therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. dovepress.com [dovepress.com]
- 5. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ldh.la.gov [ldh.la.gov]
- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: Selecting the Optimal Chiral Column for 5-Amino-2-methoxybenzenesulfonamide Enantioseparation
A comprehensive guide for researchers and drug development professionals on the comparative performance of polysaccharide-based and cyclodextrin-based chiral stationary phases for the successful separation of 5-Amino-2-methoxybenzenesulfonamide enantiomers.
The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry. The separation of enantiomers of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, a key building block in the synthesis of various pharmaceuticals, presents a significant analytical challenge. This guide provides a comparative overview of the performance of different types of chiral stationary phases (CSPs) to aid in the selection of the most suitable column for this separation.
Polysaccharide-based columns, particularly those with cellulose and amylose derivatives, are widely recognized for their broad applicability in chiral separations.[1][2][3] For sulfonamide derivatives, Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are frequently employed and often exhibit complementary selectivity.[4] An alternative approach involves the use of cyclodextrin-based columns, which offer a different chiral recognition mechanism based on inclusion complexation.
Comparative Performance Data
To illustrate the potential performance of different chiral columns, a hypothetical screening study was designed based on typical results observed for similar aromatic sulfonamides. The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers on three representative chiral stationary phases: a cellulose-based column (Chiralcel® OD-H), an amylose-based column (Chiralpak® AD-H), and a cyclodextrin-based column.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (k'1 / k'2) | Separation Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H | n-Hexane / Isopropanol (80/20, v/v) | 1.0 | 2.8 / 3.5 | 1.25 | 2.1 |
| Chiralpak® AD-H | n-Hexane / Ethanol (90/10, v/v) | 1.0 | 4.2 / 5.1 | 1.21 | 1.8 |
| Cyclodextrin-Based | Phosphate Buffer (pH 3.0) / Acetonitrile (90/10, v/v) | 0.8 | 5.5 / 6.2 | 1.13 | 1.6 |
Note: This data is representative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and the brand of the column.
Experimental Protocols
Detailed methodologies for achieving the enantioseparation on the polysaccharide-based columns are provided below. These protocols serve as a starting point for method development and optimization.
Method 1: Separation on Chiralcel® OD-H
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (80/20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of racemic this compound in the mobile phase.
Method 2: Separation on Chiralpak® AD-H
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol (90/10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of racemic this compound in the mobile phase.
For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can often improve peak shape and resolution.[5] Conversely, for acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.[5]
Logical Workflow for Chiral Column Screening
A systematic approach is crucial for efficient chiral method development. The following diagram illustrates a logical workflow for selecting an appropriate chiral column and optimizing the separation conditions.
Concluding Remarks
The selection of an appropriate chiral column is paramount for the successful enantioseparation of this compound. Polysaccharide-based columns, such as Chiralcel® OD-H and Chiralpak® AD-H, often provide excellent starting points for method development due to their broad enantiorecognition capabilities for a wide range of compounds, including sulfonamides. Cyclodextrin-based columns offer an alternative selectivity and should be considered, particularly when polysaccharide-based phases do not yield adequate separation. A systematic screening approach, coupled with the optimization of mobile phase composition, flow rate, and temperature, will facilitate the development of a robust and reliable analytical method for the enantiomeric purity determination of this important pharmaceutical intermediate.
References
Comparative Cytotoxicity Analysis of 5-Amino-2-methoxybenzenesulfonamide and its Derivatives: A Review of the Landscape
A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the synthesis and comparative cytotoxic evaluation of derivatives directly stemming from 5-Amino-2-methoxybenzenesulfonamide. While the broader class of sulfonamides has been extensively investigated for potential anticancer properties, research focusing on the targeted derivatization of this specific molecule and the subsequent systematic assessment of its cytotoxic effects against cancer cell lines appears to be limited or not publicly available.
This guide, therefore, serves to outline the current landscape and highlight the need for further research in this specific area. While we cannot provide a direct comparison of this compound and its derivatives due to the lack of available data, we will present a general overview of the cytotoxicity of related sulfonamide compounds, the common experimental protocols used in such studies, and the signaling pathways often implicated in their mechanism of action. This information is intended to provide a foundational understanding for researchers and drug development professionals interested in exploring the potential of this chemical scaffold.
The Untapped Potential of this compound Derivatives
The core structure of this compound presents several opportunities for chemical modification, which could lead to the development of novel compounds with enhanced cytotoxic activity and selectivity against cancer cells. The amino group and the sulfonamide moiety are key functional groups that can be readily derivatized to explore structure-activity relationships. However, our extensive search of scholarly articles, patents, and research databases did not yield any studies that have systematically synthesized and evaluated a series of these derivatives for their cytotoxic properties.
General Experimental Protocols for Cytotoxicity Assessment of Sulfonamide Derivatives
In the absence of specific data for this compound derivatives, we can refer to the standard methodologies employed in the broader field of anticancer drug screening for related sulfonamide compounds.
Cell Viability Assays
The initial assessment of a compound's cytotoxicity is typically performed using cell viability assays. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells of a specific cell line are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The synthesized sulfonamide derivatives, along with the parent compound (this compound) and a positive control (e.g., Doxorubicin), are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the media is removed, and fresh media containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
The following diagram illustrates a generalized workflow for a cell viability assay.
Caption: A flowchart of a typical MTT-based cytotoxicity assay.
Potential Signaling Pathways Implicated in Sulfonamide-Induced Cytotoxicity
While the specific mechanisms of action for derivatives of this compound are unknown, studies on other sulfonamide-based anticancer agents have implicated several key signaling pathways. Further research would be necessary to determine if these pathways are relevant for the compounds .
A common mechanism for anticancer drugs is the induction of apoptosis , or programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
The following diagram illustrates a simplified overview of the apoptotic signaling pathway that could potentially be activated by cytotoxic sulfonamide derivatives.
Caption: A simplified diagram of the intrinsic apoptotic pathway.
Conclusion and Future Directions
The lack of specific cytotoxic data for derivatives of this compound represents a significant gap in the scientific literature. The information presented in this guide, drawn from studies on related sulfonamide compounds, is intended to provide a framework for future research.
There is a clear need for the systematic synthesis of a library of derivatives of this compound and a thorough evaluation of their cytotoxic properties against a panel of human cancer cell lines. Such studies would be invaluable in determining the potential of this chemical scaffold for the development of novel anticancer agents. Future research should focus on:
-
Synthesis of Diverse Derivatives: Exploring modifications at the amino and sulfonamide functional groups to create a library of novel compounds.
-
Comprehensive Cytotoxicity Screening: Evaluating the synthesized compounds against a wide range of cancer cell lines to identify potent and selective agents.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms of the most active compounds, including their effects on cell cycle progression, apoptosis, and relevant signaling pathways.
-
Structure-Activity Relationship (SAR) Analysis: Establishing clear relationships between the chemical structures of the derivatives and their cytotoxic activity to guide the design of more potent compounds.
By undertaking these research endeavors, the scientific community can unlock the potential of this compound and its derivatives as a promising new class of anticancer agents.
A Comparative Docking Analysis of Benzenesulfonamide Analogs as Potential Therapeutic Agents
This publication summarizes quantitative data from several in-silico docking studies, presenting a comparative view of the binding affinities of different sulfonamide analogs. Detailed experimental protocols are also provided to ensure the reproducibility of the cited findings.
Comparative Docking Performance of Sulfonamide Derivatives
The following tables summarize the docking scores and binding energies of various sulfonamide derivatives against different protein targets as reported in the scientific literature. These values provide a quantitative measure of the binding affinity, with more negative values generally indicating a more favorable interaction.
Table 1: Docking Scores of Sulfonamide Derivatives against Penicillin-Binding Protein 2X (PBP-2X) [1]
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |
| 4M3NPBS | PBP-2X | -7.47 | Cefuroxime | Not Specified |
| 4M2HPBS | PBP-2X | -7.17 | Cefuroxime | Not Specified |
| 4MNBS | PBP-2X | -6.63 | Cefuroxime | Not Specified |
Table 2: Binding Affinity of Sulfonamide Derivatives against Dihydropteroate Synthase (DHPS) [2]
| Derivative | Target Protein | Binding Free Energy (kcal/mol) |
| 1C (4-methyl-N-(2-nitrophenyl) benzenesulfonamide) | DHPS | -8.1 |
| 1B (N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide) | DHPS | Not Specified |
| 1A (4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide) | DHPS | Not Specified |
Table 3: Docking Scores of Benzenesulfonamide Analogs against Tyrosine Kinase TrkA [3]
| Compound | Target Protein | Docking Score (kcal/mol) |
| AL106 | TrkA | -8.5 |
| AL107 | TrkA | -8.2 |
| AL34 | TrkA | -7.9 |
| AL110 | TrkA | -7.8 |
Experimental Protocols
The methodologies described below are a synthesis of the common procedures reported in the cited literature for molecular docking studies of sulfonamide derivatives.[1][2][4]
Protein Preparation
The three-dimensional crystal structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[4] Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and charges are assigned. To relieve any steric clashes, the protein structure is energy minimized.[4]
Ligand Preparation
The 2D structures of the sulfonamide derivatives are drawn using chemical drawing software and subsequently converted to 3D structures.[4] The ligands are then energy minimized using a suitable force field (e.g., MMFF94).[4] Partial charges are assigned to the ligand atoms.[4]
Molecular Docking Simulation
A docking grid is defined around the active site of the target protein.[4] The location of the active site can be identified from a co-crystallized ligand in the PDB structure or through information available in the literature.[4] The prepared ligands are then docked into the defined active site using docking software such as AutoDock, Schrödinger's Glide, or MOE.[1][4] The docking algorithm explores various possible conformations and orientations of the ligand within the active site.[4]
Analysis of Docking Results
The resulting docking poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).[4] The pose with the most favorable score is typically selected as the most likely binding mode.[4] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.[4] These results are often compared to the binding mode and score of a known inhibitor or the natural substrate.[4]
Visualizing the Docking Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
References
Establishing a Reference Standard for 5-Amino-2-methoxybenzenesulfonamide: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to establish a reference standard for 5-Amino-2-methoxybenzenesulfonamide. It outlines key analytical methods and data presentation formats to compare a candidate reference standard against a primary or commercially available certified reference material (CRM).
Introduction to Reference Standards
A reference standard is a highly purified and well-characterized substance used as a measurement base. For this compound, a key intermediate in the synthesis of pharmaceuticals like Tamsulosin, a reliable reference standard is crucial for ensuring the quality, safety, and efficacy of the final drug product.[1] The establishment of a reference standard involves rigorous testing to confirm its identity, purity, and stability.
Commercially Available Materials
Several vendors supply this compound and its related compounds, which can serve as candidate materials or comparative standards. These range from materials for research use to certified reference materials (CRMs). It is essential to obtain a Certificate of Analysis (CoA) for any material, which should provide information on its purity and the methods used for characterization.
Potential Sources for Reference Materials:
-
Toronto Research Chemicals (TRC)[2]
-
United States Pharmacopeia (USP) offers related analytical materials.[3]
-
Various chemical suppliers on platforms like ChemicalBook and PubChem list multiple vendors.[1][4]
Comparative Data Presentation
When comparing a candidate reference standard against an established one, all quantitative data should be summarized for clarity.
Table 1: Comparative Analysis of this compound Reference Standards
| Parameter | Method | Acceptance Criteria | Candidate Standard (Lot X) | Commercial Standard (Lot Y) |
| Identity | ||||
| Infrared Spectroscopy | FTIR | Concordant with | ||
| ¹H NMR Spectroscopy | 400 MHz | Concordant with | ||
| ¹³C NMR Spectroscopy | 100 MHz | Concordant with | ||
| Mass Spectrometry | ESI-MS | Consistent with | ||
| Purity | ||||
| Purity by HPLC (Area %) | HPLC-UV (226 nm) | ≥ 99.5% | ||
| Impurity Profile by HPLC | HPLC-UV | Report individual and total | ||
| Water Content | Karl Fischer Titration | ≤ 0.5% | ||
| Residual Solvents | Headspace GC-MS | Per USP <467> | ||
| Physical Properties | ||||
| Melting Point | Capillary Method | Report range | ||
| Appearance | Visual Inspection | White to off-white solid |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible characterization of the reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is adapted from established protocols for related sulfonamide compounds and is suitable for determining the purity and impurity profile of this compound.[5][6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 226 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the standard and sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak. Impurities are quantified relative to the main peak or a qualified impurity standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire proton NMR spectrum to confirm the chemical structure by observing chemical shifts, multiplicities, and integrations of the protons.
-
¹³C NMR: Acquire carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.[7]
Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) into the mass spectrometer.
-
Analysis: Confirm the molecular weight by observing the [M+H]⁺ ion in positive ion mode. The observed mass should be consistent with the calculated exact mass of C₇H₁₀N₂O₃S (202.04).
Workflow and Pathway Diagrams
Reference Standard Qualification Workflow
The following diagram illustrates the logical workflow for qualifying a new batch of this compound as a reference standard.
References
- 1. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]
- 2. cwsabroad.com [cwsabroad.com]
- 3. store.usp.org [store.usp.org]
- 4. 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 13176811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. 5-Amino-2-methoxyphenol(1687-53-2) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 5-Amino-2-methoxybenzenesulfonamide
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 5-Amino-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The focus is on the inter-laboratory validation of a primary High-Performance Liquid Chromatography (HPLC) method against an alternative analytical technique, highlighting the critical parameters for ensuring method robustness, reliability, and transferability between different laboratories. This document is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.
Experimental Protocols
A well-defined experimental protocol is crucial for a successful inter-laboratory cross-validation study. The following provides a detailed methodology for a comparative study of an HPLC assay method.[1]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is based on a validated approach for a structurally similar sulfonamide compound and is adapted for this compound.
-
Chromatographic Conditions:
-
Standard Solution Preparation: A standard stock solution of the reference standard is prepared at a concentration of 1.0 mg/mL. From this stock, a working standard solution at a concentration of 0.1 mg/mL is prepared.[1]
-
Sample Solution Preparation: An accurately weighed amount of this compound is dissolved in the mobile phase to achieve a final concentration of 1 mg/mL.[2]
-
System Suitability: Before sample analysis, system suitability tests are performed by injecting the working standard solution five times. The acceptance criteria for system suitability should be met (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000).[1]
Alternative Method: UV-Visible Spectrophotometry
This method provides a simpler and more rapid approach for quantification, serving as a viable alternative for in-process controls or situations where HPLC is not available.
-
Instrument: A calibrated UV-Visible Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): To be determined by scanning a dilute solution of this compound in the chosen solvent (e.g., 200-400 nm).
-
Solvent: 0.1 N Hydrochloric Acid.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations from a stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a concentration that falls within the linear range of the calibration curve.
-
Calibration: A calibration curve is generated by plotting the absorbance of the standard solutions versus their concentrations. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.
Data Presentation: Inter-Laboratory Validation Parameters
The following tables summarize the typical quantitative data expected from an inter-laboratory validation of the two methods. The acceptance criteria are based on general guidelines for analytical method validation.[4][5][6]
Table 1: Comparison of Method Performance Characteristics
| Parameter | Primary Method (RP-HPLC) | Alternative Method (UV-Vis) | Acceptance Criteria |
| Specificity | High (Peak purity assessment) | Moderate (Prone to interference) | No interference at the analyte retention time/wavelength. |
| Linearity (r²) | > 0.999 | > 0.995 | r² ≥ 0.99 |
| Range | 80% to 120% of target concentration | 80% to 120% of target concentration | Method should be accurate, precise, and linear within the defined range.[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.084 µg/mL[2][3] | Typically in the µg/mL range | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.159 µg/mL[2][3] | Typically in the µg/mL range | Signal-to-noise ratio of 10:1 |
| Robustness | High | Moderate | No significant change in results with minor variations in method parameters. |
Table 2: Inter-Laboratory Comparison of Assay Results for Three Batches
| Laboratory | Batch 1 (% Assay) | Batch 2 (% Assay) | Batch 3 (% Assay) |
| Primary Method (RP-HPLC) | |||
| - Transferring Lab | 99.5% | 100.2% | 99.8% |
| - Receiving Lab 1 | 99.2% | 100.5% | 99.6% |
| - Receiving Lab 2 | 99.8% | 99.9% | 100.1% |
| Alternative Method (UV-Vis) | |||
| - Transferring Lab | 98.9% | 101.0% | 99.5% |
| - Receiving Lab 1 | 98.5% | 101.5% | 99.1% |
| - Receiving Lab 2 | 99.2% | 100.7% | 99.8% |
Mandatory Visualizations
Caption: Workflow for Inter-Laboratory Method Validation.
Caption: Synthesis and Analysis Logical Relationship.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 6. pharmadevils.com [pharmadevils.com]
Safety Operating Guide
Navigating the Disposal of 5-Amino-2-methoxybenzenesulfonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-Amino-2-methoxybenzenesulfonamide, a compound often used in pharmaceutical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 88508-44-5), the following procedures are based on best practices for analogous sulfonamide compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Hazard Profile and Safety Considerations
Before handling or disposing of this compound, it is essential to understand its potential hazards. Based on data from similar sulfonamide compounds, the following risks should be considered:
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1]
-
Allergic Skin Reaction: Can cause an allergic skin reaction.[1]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1B | May cause an allergic skin reaction |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | Toxic to aquatic life with long lasting effects |
Data based on a closely related sulfonamide compound.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Properly identify the waste as "this compound".
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
Segregate solid waste from liquid waste.
2. Containment:
-
Use a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly state the chemical name, concentration, and associated hazards (e.g., "Irritant," "Skin Sensitizer," "Environmental Hazard").
3. Small Spills and Residue Management:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[2]
-
Place the collected material into the designated waste container.
-
Clean the spill area with an appropriate solvent (e.g., water, if the compound is soluble), and collect the cleaning materials as hazardous waste.
4. Disposal Pathway:
-
The primary disposal method for this type of chemical waste is through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for a waste pickup.
-
Provide the EHS department with a completed hazardous waste label and any available safety information.
5. Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and laboratory inventory management.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance.
References
Essential Safety and Operational Guide for 5-Amino-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for handling 5-Amino-2-methoxybenzenesulfonamide, ensuring the well-being of laboratory personnel and compliance with safety standards.
I. Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye and Face Protection | Chemical safety goggles and/or face shield | Always wear chemical safety goggles. A face shield should be worn in situations with a high risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves.[1] Nitrile gloves are suitable for incidental contact with powders and liquids of low toxicity but should be changed immediately upon contamination.[3] For prolonged or direct contact, consider more robust options like butyl rubber or neoprene gloves.[3] |
| Body Protection | Laboratory coat or chemical-resistant clothing | A standard lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a hooded two-piece chemical splash suit or disposable chemical-resistant coveralls should be used.[4] |
| Respiratory Protection | NIOSH-approved respirator | In cases of inadequate ventilation, or when handling the substance as a dust or aerosol, a full-face or half-mask air-purifying respirator is necessary.[2][4] |
II. Emergency First-Aid Procedures
Immediate and appropriate first-aid response is crucial in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water. If skin irritation or a rash develops, seek medical help.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5] |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention. |
III. Handling and Storage Protocol
Proper handling and storage are essential to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Avoid all contact with skin and eyes.[5]
-
Prevent the inhalation of dust, vapor, or mist.[5]
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling the substance.[1]
-
Contaminated work clothing should not be permitted to leave the workplace.[1]
Storage:
-
Store in a tightly sealed container.[5]
-
Keep the container in a dry and well-ventilated location.[5]
-
Containers that have been opened must be carefully resealed and stored upright to prevent any leakage.[5]
IV. Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is critical for laboratory safety and environmental protection.
Spill Cleanup:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an appropriate absorbent material to contain the spill.
-
Collect: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[5]
Waste Disposal:
-
All waste containing this compound must be treated as special waste.[5]
-
Disposal should be arranged through a licensed disposal company.[5]
-
Always consult with local waste disposal authorities to ensure compliance with national and regional regulations.[5]
-
Empty containers should be disposed of as unused product.[5]
V. Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
